Product packaging for Apoatropine(Cat. No.:CAS No. 500-55-0)

Apoatropine

Cat. No.: B194451
CAS No.: 500-55-0
M. Wt: 271.35 g/mol
InChI Key: WPUIZWXOSDVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apoatropine is a monocarboxylic acid.
This compound has been reported in Cyphanthera odgersii, Cyphanthera tasmanica, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B194451 Apoatropine CAS No. 500-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIZWXOSDVQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871704
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-55-0
Record name Apoatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis of Apoatropine in Solanaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solanaceae family of plants is a rich source of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. Among these, hyoscyamine and scopolamine are the most well-known for their anticholinergic properties. Apoatropine, a dehydrated derivative of atropine (the racemic form of hyoscyamine), is also found in various Solanaceae species. While the biosynthetic pathway of the primary tropane alkaloids is well-established, the formation of this compound is less defined and is predominantly considered a result of non-enzymatic dehydration of atropine. This technical guide provides an in-depth overview of the this compound formation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Tropane Alkaloid Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, atropine. The core tropane alkaloid pathway, which leads to the synthesis of hyoscyamine (and subsequently atropine), originates from the amino acids ornithine and phenylalanine. The key steps are outlined below and illustrated in the accompanying diagram.

The pathway begins with the decarboxylation of ornithine to putrescine, which is then methylated to N-methylputrescine. A series of enzymatic reactions convert N-methylputrescine into the tropane ring precursor, tropinone. Tropinone stands at a critical branch point, where it can be reduced by two different enzymes: tropinone reductase I (TRI) or tropinone reductase II (TRII).[1] TRI stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine.[2] TRII, on the other hand, produces pseudotropine, which leads to the synthesis of calystegines.

Tropine is then esterified with (R)-phenyllactate, derived from phenylalanine, to form littorine.[3] A cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of littorine to hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[3] Racemization of l-hyoscyamine to a mixture of d- and l-hyoscyamine results in atropine.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_methylputrescine N-Methylputrescine Putrescine->N_methylputrescine PMT Tropinone Tropinone N_methylputrescine->Tropinone MPO, etc. Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Tropine->Littorine Littorine Synthase Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 l_Hyoscyamine (-)-Hyoscyamine Hyoscyamine_aldehyde->l_Hyoscyamine Reduction Atropine Atropine (dl-Hyoscyamine) l_Hyoscyamine->Atropine Racemization

Core Tropane Alkaloid Biosynthesis Pathway in Solanaceae.

Formation of this compound from Atropine

The direct enzymatic synthesis of this compound in Solanaceae has not been conclusively demonstrated. Instead, evidence strongly suggests that this compound is formed through the dehydration of atropine.[4][5] This transformation can occur spontaneously within the plant or during the extraction and analysis of plant material, particularly under acidic or basic conditions and with the application of heat.[5] Chemically, this compound can be synthesized by treating atropine with nitric acid.[6]

While a dedicated plant enzyme for this conversion remains unidentified, a study on guinea pig liver cytosol demonstrated the enzymatic dehydration of atropine to this compound, a reaction dependent on sulphotransferase.[7] This finding suggests the possibility of a similar enzymatic process in plants, although this is yet to be confirmed.

Apoatropine_Formation Atropine Atropine This compound This compound Atropine->this compound Dehydration (-H₂O) (non-enzymatic or potentially enzymatic)

Conversion of Atropine to this compound.

Quantitative Data on Tropane Alkaloid Content

The concentration of this compound and its precursors varies significantly among different Solanaceae species, plant organs, and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Tropane Alkaloid Content in Atropa belladonna

Plant MaterialAtropine (mg/g DW)Scopolamine (mg/g DW)This compound (mg/g DW)Reference
Hairy Roots (in vivo)Same or higher than field-grownSame or higher than field-grownNot Reported[8]
Hairy Roots (in vitro)1.1 - 8.0 (total alkaloids)Not specifiedNot Reported[9]
Fruit Extract46.78.74Not Reported[10]
Leaf Extract38.747.54Not Reported[10]
Stem Extract4.91Not specifiedNot Reported[10]

Table 2: Tropane Alkaloid Content in Datura Species

Species & Plant MaterialAtropine (µg/g)Scopolamine (µg/g)This compound (µg/g)Reference
D. stramonium (various organs)Dominant alkaloidPresentNot Reported[11]
D. stramonium (seeds)170 - 38712 - 89Not Reported[12]
D. innoxia (various organs)Lower than scopolamineHighest among tested speciesNot Reported[11]
D. innoxia (seeds)Not Reported205Not Reported[12]

Regulation of the Tropane Alkaloid Pathway by Jasmonate Signaling

The biosynthesis of tropane alkaloids is regulated by various signaling molecules, with jasmonates playing a key role. Methyl jasmonate (MJ), a plant hormone, has been shown to upregulate the expression of key enzyme genes in the tropane alkaloid pathway, such as putrescine N-methyltransferase (PMT), tropinone reductase I (TR1), and hyoscyamine 6β-hydroxylase (h6h).[8][11] This upregulation leads to an increased accumulation of hyoscyamine and scopolamine, the precursors to atropine and subsequently this compound.

Jasmonate_Signaling MJ Methyl Jasmonate (MJ) JAZ JAZ Proteins MJ->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TA_Genes Tropane Alkaloid Biosynthesis Genes (PMT, TR1, H6H) MYC2->TA_Genes activates transcription of TA_Production Increased Tropane Alkaloid Production TA_Genes->TA_Production

Jasmonate Signaling Pathway Regulating Tropane Alkaloid Biosynthesis.

Experimental Protocols

Accurate quantification of this compound and related tropane alkaloids requires robust extraction and analytical methods. Below are detailed protocols adapted from the literature.

Extraction of Tropane Alkaloids from Plant Material

This protocol is a general guideline for the extraction of tropane alkaloids for subsequent HPLC or LC-MS analysis.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • Extraction solvent: Chloroform:Methanol:concentrated Ammonia (15:5:1 v/v/v)[7] or 1% hydrochloric acid in 70% ethanol[13]

  • 0.1 N Sulfuric acid

  • Concentrated ammonia solution

  • Peroxide-free diethyl ether

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 1.0 g of the powdered plant material.

  • Add 15 mL of the chosen extraction solvent.

  • Sonicate the mixture for 15-20 minutes.

  • Centrifuge the sample and collect the supernatant. Repeat the extraction process with the plant material pellet for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Redissolve the extract in 20 mL of 0.1 N sulfuric acid.

  • Filter the acidic solution.

  • Make the filtrate alkaline (pH 9-10) by adding concentrated ammonia solution.

  • Perform liquid-liquid extraction with three 20 mL portions of diethyl ether.

  • Combine the ether fractions and evaporate to dryness.

  • For further purification, redissolve the extract in methanol and pass it through a pre-conditioned C18 SPE cartridge. Elute the alkaloids with methanol.

  • Evaporate the eluate and reconstitute the final extract in a suitable solvent (e.g., mobile phase) for analysis.

HPLC-MS/MS Analysis of this compound and Other Tropane Alkaloids

This method allows for the simultaneous quantification of multiple tropane alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate with 0.1% triethylamine, adjusted to pH 2.6 with phosphoric acid.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the compounds of interest.

  • Flow Rate: 0.2 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • Ion Source Temperature: 500°C.[15]

  • Ion-Spray Voltage: 3000 V.[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte need to be determined. For this compound, a potential precursor ion would be its protonated molecule [M+H]⁺.

Data Analysis:

  • Quantification is achieved by constructing a calibration curve using certified reference standards for each alkaloid. An internal standard, such as atropine-d3, should be used to correct for matrix effects and variations in instrument response.

Experimental_Workflow Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Chloroform:Methanol:Ammonia) Plant_Material->Extraction Purification Liquid-Liquid Extraction & Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

General Experimental Workflow for Tropane Alkaloid Analysis.

Conclusion

The formation of this compound in Solanaceae is best understood as a dehydration product of atropine, a process that can occur both in planta and ex vivo. While a specific biosynthetic enzyme for this conversion has not been identified in plants, the core tropane alkaloid pathway leading to its precursor is well-characterized and subject to regulation by signaling molecules like jasmonates. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the biosynthesis, regulation, and potential applications of this compound and other tropane alkaloids.

References

An In-depth Technical Guide to the Mechanism of Action of Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a dehydration product of atropine, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This technical guide delineates the mechanism of action of this compound, contextualizing its activity with that of its parent compound, atropine. While specific quantitative binding data for this compound is limited in publicly available literature, its pharmacological profile is characterized by a lower affinity for mAChRs compared to atropine.[2] This document provides a comprehensive overview of the established anticholinergic properties of this class of compounds, detailed experimental protocols for assessing muscarinic receptor antagonism, and visual representations of the relevant signaling pathways.

Introduction

This compound is a naturally occurring and synthetically accessible tropane alkaloid found in plants of the Solanaceae family.[3] Structurally, it is an ester formed from tropine and atropic acid.[3] Its primary pharmacological effect is the inhibition of the parasympathetic nervous system through competitive antagonism of muscarinic acetylcholine receptors.[1] This action is the basis of its anticholinergic properties, which are qualitatively similar to those of atropine but with a lower potency.[2] Understanding the nuances of its interaction with mAChR subtypes is crucial for potential therapeutic applications and for toxicological assessment.

Molecular Mechanism of Action

Competitive Antagonism at Muscarinic Acetylcholine Receptors

The principal mechanism of action of this compound is its reversible, competitive antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4] These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems, mediating the effects of the neurotransmitter acetylcholine (ACh).[4]

This compound, being structurally similar to the endogenous ligand ACh, binds to the same orthosteric site on the muscarinic receptors. However, it does not elicit a conformational change that leads to receptor activation. By occupying the binding site, this compound prevents ACh from binding and initiating downstream signaling cascades. This competitive antagonism can be surmounted by increasing the concentration of acetylcholine at the receptor site.[5]

Signaling Pathways

Muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of these G-proteins can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

By blocking these receptors, this compound inhibits the aforementioned signaling cascades.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Binds and Activates Gq11 Gq/11 M1_receptor->Gq11 Activates Apoatropine_M1 This compound Apoatropine_M1->M1_receptor Competitively Blocks PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_M1 Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Cellular_Response_M1 PKC_activation->Cellular_Response_M1 ACh_M2 Acetylcholine M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Binds and Activates Gi Gi/o M2_receptor->Gi Activates Apoatropine_M2 This compound Apoatropine_M2->M2_receptor Competitively Blocks AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_M2 K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Cellular_Response_M2

Figure 1: this compound's Antagonism of Muscarinic Receptor Signaling Pathways.

Quantitative Data

Direct quantitative data on the binding affinities (Ki) or functional antagonism (pA2) of this compound for the individual muscarinic receptor subtypes are not extensively documented in peer-reviewed literature.[1][2] However, it is established that this compound exhibits a lower affinity and potency compared to atropine.[2]

For comparative purposes, the binding affinities and inhibitory concentrations of atropine for the five human muscarinic receptor subtypes are presented below.

Table 1: Binding Affinity (Ki) and IC50 of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)IC50 (nM)
M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16
Data sourced from a study on competitive antagonists of muscarinic acetylcholine receptors.[6]

One study utilizing a gold nanoparticle-based lateral flow immunoassay reported an IC50 of 2.46 ng/mL for this compound; however, this value reflects its detection limit in an immunoassay and is not a measure of receptor binding affinity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) through competitive displacement of a radiolabeled antagonist.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, serially diluted.

  • Assay buffer: e.g., 20 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of atropine (1 µM) is added to saturate the receptors.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 20°C) for a sufficient duration to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing single mAChR subtype) start->prepare_membranes setup_assay Set up 96-well Plate Assay (Buffer, [³H]NMS, this compound dilutions) prepare_membranes->setup_assay binding_wells Define Binding Wells (Total, Non-specific, and Competitive) setup_assay->binding_wells incubation Incubate to Reach Equilibrium binding_wells->incubation filtration Terminate Binding by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End: Determine Binding Affinity analysis->end

Figure 2: Workflow for Radioligand Binding Assay.
Functional Antagonism Assay (Schild Analysis)

This protocol is used to determine the potency (pA2 value) of a competitive antagonist in a functional tissue preparation.

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Materials:

  • Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, which expresses M3 receptors).

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist: Acetylcholine or Carbachol.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation and Mounting: Dissect the tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue to return to baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist in the presence of this compound and record the responses.

  • Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of this line should not be significantly different from 1.

    • The pA2 value is the x-intercept of the regression line.

start Start: Prepare Tissue and Organ Bath mount_tissue Mount Isolated Tissue in Organ Bath start->mount_tissue equilibrate Equilibrate Tissue Under Tension mount_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc add_antagonist Incubate with a Fixed Concentration of this compound control_crc->add_antagonist antagonist_crc Generate Agonist CRC in the Presence of this compound add_antagonist->antagonist_crc repeat_antagonist Repeat with Different Concentrations of this compound antagonist_crc->repeat_antagonist calculate_dr Calculate Dose Ratios (DR) repeat_antagonist->calculate_dr schild_plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) calculate_dr->schild_plot determine_pa2 Determine pA2 from x-intercept schild_plot->determine_pa2 end End: Quantify Functional Antagonism determine_pa2->end

Figure 3: Experimental Workflow for Schild Analysis.

Conclusion

This compound exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. While it shares a mechanistic framework with its more potent precursor, atropine, its lower affinity for mAChRs is a key distinguishing feature.[2] The lack of comprehensive binding data for this compound across all mAChR subtypes presents an area for future research, which would be invaluable for a more precise understanding of its pharmacological and toxicological profile. The experimental protocols detailed herein provide a robust framework for such investigations. This guide serves as a foundational resource for professionals in pharmacology and drug development engaged in the study of anticholinergic compounds.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoatropine, a tropane alkaloid and a dehydration product of atropine, functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). While sharing a pharmacological profile with atropine, including anticholinergic effects such as mydriasis, tachycardia, and reduced secretions, its potency and duration of action are reported to differ.[1] Notably, this compound is reputed to be significantly more toxic than atropine, a claim that necessitates careful consideration in any research or development context.[2] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation into this compound. Due to a scarcity of specific quantitative data for this compound, comparative data for atropine is provided as a well-characterized reference.

Pharmacology

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system.

Mechanism of Action

As a competitive antagonist, this compound binds to muscarinic receptors without activating them, thereby preventing acetylcholine from binding and eliciting a cellular response. This antagonism leads to a reduction in parasympathetic tone throughout the body.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5) which couple to different G-proteins to initiate distinct signaling cascades. This compound, as a non-selective antagonist, is expected to block all these pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Antagonism by this compound would inhibit the activation of Phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of Protein Kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. This compound antagonism would block the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. Additionally, the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), would be inhibited.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway ACh_1 Acetylcholine M135 M1, M3, M5 Receptors ACh_1->M135 Activates Apoatropine_1 This compound Apoatropine_1->M135 Blocks Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M24 M2, M4 Receptors ACh_2->M24 Activates Apoatropine_2 This compound Apoatropine_2->M24 Blocks Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channels Gio->GIRK Activates βγ subunit ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_2 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Cellular_Response_2 GIRK->Cellular_Response_2 Hyperpolarization

Figure 1: Muscarinic Receptor Signaling Pathways Antagonized by this compound.
Pharmacological Data

Specific quantitative binding affinities (Ki or IC50) for this compound across the five muscarinic receptor subtypes are not widely documented in foundational studies. However, data for the parent compound, atropine, are well-established and provide a benchmark for understanding the expected non-selective profile of this compound.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

Receptor SubtypeLigandAssay TypeKi (nM)pKiReference
M1AtropineRadioligand Binding ([3H]NMS)0.259.6
M2AtropineRadioligand Binding ([3H]NMS)3.24 ± 1.16-
M3AtropineRadioligand Binding ([3H]NMS)2.21 ± 0.53-
M4AtropineRadioligand Binding ([3H]NMS)0.77 ± 0.43-
M5AtropineRadioligand Binding ([3H]NMS)2.84 ± 0.84-
Data presented for atropine as a reference due to the lack of specific data for this compound.

Toxicology

This compound is considered a highly toxic compound, with some sources stating it is 20 times more toxic than atropine.[2]

Acute Toxicity Data

Quantitative LD50 data for this compound is limited. The available data, along with comparative values for atropine, are presented below.

Table 2: Acute Toxicity of this compound and Atropine

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound MouseOral160[3]
Atropine RatOral500[4]
Atropine MouseOral75[4]
Atropine RatIntravenous20-50[4]
Atropine MouseIntravenous20-50[4]

Note: The claim of this compound being 20 times more toxic than atropine is not fully substantiated by the available comparative oral LD50 data in mice.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the study of this compound's pharmacology and toxicology.

In Vitro Pharmacology: Isolated Tissue Bath Assay

This protocol is designed to assess the antagonist activity of this compound on smooth muscle contraction induced by a muscarinic agonist (e.g., acetylcholine).

Objective: To determine the pA2 value of this compound, a measure of its competitive antagonist potency.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat bladder strips)

  • Organ bath system with a transducer and data acquisition system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Muscarinic agonist (e.g., Acetylcholine) stock solution

  • This compound stock solution

  • Pipettes and other standard laboratory equipment

Procedure:

  • Tissue Preparation: Isolate the desired tissue from a euthanized animal and place it in cold PSS. Prepare a segment of appropriate size and mount it in the organ bath containing aerated PSS at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 gram), with regular washes with fresh PSS every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Add the muscarinic agonist cumulatively to the organ bath to obtain a concentration-response curve.

    • Start with a low concentration and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved.

    • Wash the tissue thoroughly with PSS until it returns to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor equilibrium.

  • Agonist Concentration-Response Curve (in the presence of Antagonist):

    • Repeat the cumulative addition of the agonist in the presence of this compound to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the EC50 values for the agonist in the absence and presence of each concentration of this compound.

    • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The pA2 value is the x-intercept of the linear regression line. A slope of approximately 1 is indicative of competitive antagonism.[5]

isolated_tissue_bath_workflow start Start tissue_prep Isolate and Mount Tissue in Organ Bath start->tissue_prep equilibration Equilibrate Tissue (30-60 min) tissue_prep->equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibration->control_crc wash_1 Wash Tissue to Baseline control_crc->wash_1 incubate_antagonist Incubate with this compound (Concentration 1) wash_1->incubate_antagonist antagonist_crc_1 Generate Agonist CRC in presence of this compound incubate_antagonist->antagonist_crc_1 wash_2 Wash Tissue to Baseline antagonist_crc_1->wash_2 repeat_incubation Repeat with Different This compound Concentrations (at least 2 more) wash_2->repeat_incubation data_analysis Data Analysis: - Calculate EC50 and Dose Ratios - Construct Schild Plot repeat_incubation->data_analysis pA2_determination Determine pA2 Value data_analysis->pA2_determination end End pA2_determination->end

References

Apoatropine: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a close structural analog of atropine, is a compound of significant interest in pharmacological and chemical research. It is found naturally in plants of the Solanaceae family and can also be synthesized through the dehydration of atropine.[1][2] As an anticholinergic agent, it acts as a competitive antagonist of muscarinic acetylcholine receptors.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Chemical Identity

  • IUPAC Name: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate[5]

  • CAS Number: 500-55-0[5]

  • Synonyms: Atropamine, Apohyoscyamine, Atropyltropeine[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₇H₂₁NO₂[6]
Molecular Weight 271.36 g/mol [1]
Appearance White or off-white crystalline solid[1]
Melting Point 62 °C (free base)[6]
>236 °C (HCl salt, decomposes)[1]
Boiling Point ~389.1 - 414.44 °C (estimate)[2]
pKa 10.01 (Predicted)[2]
Table 2: Solubility Profile
SolventSolubilitySource(s)
Water Almost insoluble[6]
Hot Water Soluble (as Hydrochloride salt)[6]
Alcohol Freely soluble[6]
Ether Freely soluble[6]
Chloroform Freely soluble[6]
Benzene Freely soluble[6]
Carbon Disulfide Freely soluble[6]
Petroleum Ether Slightly soluble[6]
Isoamyl Alcohol Slightly soluble[6]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. While detailed spectral data is proprietary to specific research, the following techniques are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in this compound, such as the ester carbonyl group and the carbon-carbon double bond.[2]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.[5][9]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is often used for quantification.[6][10]

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of alkaloids like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Ensure the this compound sample is completely dry and finely powdered.[11]

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 1-2 mm.[12]

  • Place the capillary tube in a melting point apparatus.[13]

  • Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[13][14]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

  • For unknown samples, a preliminary rapid heating can be done to get an approximate melting point, followed by a slower, more accurate measurement.[14]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask.[15]

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Separate the undissolved solid from the solution by filtration or centrifugation.[15]

  • Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[15]

  • The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[15]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Calibrate a pH meter using standard buffer solutions.[16]

  • Immerse the pH electrode into the this compound solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH of the sample solution.[16]

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve's buffer region or the point of inflection.[17]

Chemical Relationships and Signaling Pathways

Formation from Atropine

This compound is a dehydration product of atropine. This chemical transformation involves the elimination of a water molecule from the tropic acid moiety of atropine.[2]

G Atropine Atropine This compound This compound Atropine->this compound - H₂O (Dehydration) H2O H₂O

Caption: Dehydration of Atropine to form this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of cholinergic signaling leads to its anticholinergic effects.[3]

G cluster_0 Normal Cholinergic Signaling cluster_1 Antagonism by this compound ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds and Activates Response Cellular Response mAChR->Response Signal Transduction This compound This compound mAChR_blocked Muscarinic Receptor (mAChR) This compound->mAChR_blocked Binds and Blocks No_Response Blocked Cellular Response mAChR_blocked->No_Response No Signal ACh_blocked Acetylcholine (ACh) ACh_blocked->mAChR_blocked Binding Prevented

Caption: this compound's antagonism of muscarinic acetylcholine receptors.

Conclusion

This technical guide has detailed the essential physical and chemical properties of this compound, providing a foundational resource for researchers and professionals in drug development. The summarized data in tabular form, along with generalized experimental protocols and visual representations of its chemical formation and mechanism of action, offer a comprehensive starting point for further investigation and application of this pharmacologically active tropane alkaloid.

References

In Vivo Metabolism of Apoatropine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in-depth studies on the in vivo metabolism of apoatropine are not extensively available in publicly accessible scientific literature. This guide is therefore constructed based on the established metabolic pathways of its close structural analog, atropine, and general principles of xenobiotic metabolism. The information provided herein is intended to serve as a foundational resource to guide future research in this area.

Introduction

This compound is a tropane alkaloid and a dehydration product of atropine. While its presence has been noted, particularly as a degradation product, its independent pharmacological and metabolic profiles are not as well-characterized as those of atropine. Understanding the in vivo fate of this compound is crucial for a comprehensive toxicological and pharmacological assessment. This technical guide synthesizes predictive metabolic pathways, proposes experimental designs for their elucidation, and provides a framework for data presentation, aimed at researchers, scientists, and professionals in drug development.

Proposed Metabolic Pathways of this compound

Based on its chemical structure, which features an ester linkage between tropine and atropic acid, the metabolism of this compound is anticipated to proceed through several key phases. The primary metabolic route is expected to be hydrolysis, with subsequent modifications to the core structures.

Phase I Metabolism

The initial and most significant metabolic transformation of this compound is predicted to be the cleavage of its ester bond.

  • Ester Hydrolysis: This reaction is likely catalyzed by various esterases present in the plasma and liver, yielding tropine and atropic acid. This is a major metabolic pathway for atropine.

  • Oxidative Metabolism: While hydrolysis is expected to be predominant, minor oxidative pathways catalyzed by cytochrome P450 (CYP450) enzymes in the liver cannot be ruled out. Potential reactions could include N-demethylation of the tropane ring to form northis compound, or hydroxylation at various positions on the tropane or phenyl rings.

Phase II Metabolism

The metabolites generated in Phase I, particularly those with available functional groups, may undergo conjugation reactions to increase their water solubility and facilitate excretion.

  • Glucuronidation: Hydroxylated metabolites or the tropine moiety itself could be conjugated with glucuronic acid.

A proposed metabolic pathway for this compound is depicted below.

Apoatropine_Metabolism This compound This compound Hydrolysis Ester Hydrolysis (Esterases) This compound->Hydrolysis Oxidation Oxidation (CYP450) This compound->Oxidation Tropine Tropine Hydrolysis->Tropine AtropicAcid Atropic Acid Hydrolysis->AtropicAcid PhaseII Phase II Conjugation Tropine->PhaseII AtropicAcid->PhaseII Northis compound Northis compound Oxidation->Northis compound Northis compound->PhaseII Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on Metabolites

As of the last update, specific quantitative data on the in vivo metabolism of this compound is not available. However, based on studies of atropine, a significant portion of the administered dose is expected to be excreted as unchanged drug and major metabolites. For atropine, approximately 13% to 50% is excreted unchanged in the urine[1][2]. The major metabolites of atropine identified in human urine are noratropine (24%), atropine-N-oxide (15%), tropine (2%), and tropic acid (3%)[3][4][5].

To facilitate future research, the following table provides a template for presenting quantitative data on this compound metabolism.

MetaboliteSpeciesMatrixRoute of AdministrationDose (mg/kg)% of Administered Dose (Mean ± SD)Analytical MethodReference
Unchanged this compounde.g., RatUrinee.g., Intravenouse.g., 10Data to be determinedLC-MS/MS(Future Study)
Tropinee.g., RatUrinee.g., Intravenouse.g., 10Data to be determinedLC-MS/MS(Future Study)
Atropic Acide.g., RatUrinee.g., Intravenouse.g., 10Data to be determinedLC-MS/MS(Future Study)
Northis compounde.g., RatUrinee.g., Intravenouse.g., 10Data to be determinedLC-MS/MS(Future Study)
Unchanged this compounde.g., RatFecese.g., Intravenouse.g., 10Data to be determinedLC-MS/MS(Future Study)

Experimental Protocols for In Vivo Metabolism Studies

The following section outlines a comprehensive, hypothetical protocol for investigating the in vivo metabolism of this compound in a rodent model.

Animal Model
  • Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

  • Housing: Animals should be housed in metabolic cages to allow for separate collection of urine and feces. They should be maintained on a standard diet with free access to water. An acclimatization period of at least one week is recommended.

Drug Administration
  • Formulation: this compound can be dissolved in a suitable vehicle such as saline or a solution of 0.5% carboxymethylcellulose.

  • Routes of Administration:

    • Intravenous (IV): To assess metabolism independent of absorption.

    • Oral (PO): To evaluate first-pass metabolism.

  • Dose: A minimum of two dose levels should be investigated.

Sample Collection
  • Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

  • Blood/Plasma: Serial blood samples can be collected via a cannulated vessel at time points such as 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose to determine the pharmacokinetic profile of the parent drug and its metabolites.

Sample Preparation
  • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by protein precipitation or solid-phase extraction (SPE) for cleanup.

  • Feces: Homogenized in a suitable solvent, followed by extraction (e.g., liquid-liquid extraction or SPE).

  • Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

Analytical Methodology
  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice due to its high sensitivity and selectivity for identifying and quantifying metabolites.

  • Chromatography: A reversed-phase C18 column is typically used for the separation of tropane alkaloids and their metabolites.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Selected Reaction Monitoring (SRM) can be used for quantification.

The generalized workflow for such an experiment is illustrated below.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Acclimatization Acclimatization in Metabolic Cages Animal_Model->Acclimatization Dosing This compound Administration (IV and PO) Acclimatization->Dosing Sample_Collection Urine, Feces, and Blood Collection Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Hydrolysis) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Quantification Quantification of Parent and Metabolites Metabolite_ID->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Generalized workflow for an in vivo metabolism study.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is currently lacking, this guide provides a robust framework for future investigations. By leveraging the knowledge of atropine metabolism and employing modern analytical techniques, researchers can elucidate the metabolic fate of this compound. Such studies are essential for a complete understanding of its pharmacological and toxicological profile, and to ensure the safety and efficacy of any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Apoatropine from Atropine Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of apoatropine through the dehydration of atropine. This compound, a significant derivative and degradation product of atropine, is of interest in pharmaceutical research and development.[1] The protocols herein describe both acid- and base-catalyzed dehydration methods. Furthermore, this document outlines a comprehensive method for the purification of the synthesized this compound and its subsequent quantitative analysis using high-performance liquid chromatography (HPLC). All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a tropane alkaloid chemically identified as the ester of tropine and atropic acid.[2] It is found naturally in plants of the Solanaceae family and can also be synthesized, most commonly through the dehydration of atropine.[2] This process involves the elimination of a water molecule from the tropic acid moiety of the atropine molecule.[1] The synthesis of this compound is a key process for researchers studying its pharmacological properties and for professionals involved in the development of atropine-based pharmaceuticals, where this compound can be a significant impurity.

This application note provides detailed methodologies for the synthesis, purification, and quantification of this compound, serving as a practical guide for laboratory procedures.

Synthesis of this compound from Atropine

The primary route for this compound synthesis is the dehydration of atropine, which can be achieved under either acidic or basic conditions.

Acid-Catalyzed Dehydration

Strong acids are documented to facilitate the dehydration of atropine to this compound. One cited method utilizes nitric acid for this conversion.[2]

Protocol: Acid-Catalyzed Dehydration of Atropine

Materials:

  • Atropine

  • Concentrated Nitric Acid

  • Ice bath

  • Sodium bicarbonate solution (5% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round bottom flask, dissolve a known amount of atropine in a minimal amount of a suitable solvent.

  • Cool the flask in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the cooled solution with continuous stirring. The exact molar ratio of nitric acid to atropine should be optimized for the specific scale of the reaction.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

  • After the reaction is complete, carefully neutralize the excess acid with a 5% sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

Base-Catalyzed Dehydration

The dehydration of atropine to form this compound is also favored under basic conditions.[1] This is a common degradation pathway for atropine.[1]

Protocol: Base-Catalyzed Dehydration of Atropine

Materials:

  • Atropine

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • A suitable solvent (e.g., ethanol, water)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Dissolve a known amount of atropine in a suitable solvent in a round bottom flask.

  • Add a solution of the chosen base to the atropine solution. The concentration of the base should be carefully selected to promote dehydration while minimizing other potential side reactions.

  • Heat the reaction mixture to reflux for a predetermined period. Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, neutralize the excess base with a dilute acid.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

Table 1: Summary of Synthesis Parameters (Hypothetical Data for Illustrative Purposes)

ParameterAcid-Catalyzed DehydrationBase-Catalyzed Dehydration
Starting Material AtropineAtropine
Catalyst/Reagent Concentrated Nitric AcidSodium Hydroxide
Solvent DichloromethaneEthanol/Water
Temperature 0 °C to Room TemperatureReflux
Reaction Time 2-4 hours4-6 hours
Yield (Crude) 75-85%70-80%

Purification of this compound

The crude this compound obtained from the synthesis can be purified using techniques such as recrystallization or preparative chromatography.

Recrystallization

Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, acetone, or a mixture such as heptane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed.

Protocol: Preparative HPLC of this compound

Instrumentation:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

Mobile Phase:

  • A suitable mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The exact gradient or isocratic conditions should be developed based on analytical scale separations.

Procedure:

  • Dissolve the crude this compound in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Elute the column with the optimized mobile phase.

  • Collect the fractions containing the pure this compound, as determined by the detector signal.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Analysis of this compound by HPLC-UV

The concentration and purity of the synthesized this compound can be determined using a validated HPLC-UV method.

Protocol: HPLC-UV Analysis of this compound

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5) in a ratio of approximately 20:80 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a small amount of the synthesized and purified this compound and dissolve it in a known volume of the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC-UV Method Parameters for this compound Quantification

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 20 µL
Retention Time ~7-8 minutes (dependent on exact conditions)

Visualized Workflows

Atropine_Dehydration_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Atropine Atropine Dehydration Dehydration (Acid or Base Catalyzed) Atropine->Dehydration Crude_this compound Crude this compound Dehydration->Crude_this compound Purification Purification (Recrystallization or Prep-HPLC) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Quantitative Analysis (HPLC-UV) Pure_this compound->Analysis Final_Product Final Product Data Analysis->Final_Product

Caption: Experimental workflow for this compound synthesis.

Caption: Simplified reaction mechanism for atropine dehydration.

References

Application Notes & Protocols for the Analytical Quantification of Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid, is a significant impurity and degradation product of atropine.[1][2] Its quantification is crucial for the quality control of pharmaceutical formulations containing atropine and in toxicological studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using various modern analytical techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in selecting and implementing the most suitable method for their specific needs.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Summary: Quantitative Parameters for this compound Quantification

The following table summarizes the key quantitative parameters for various analytical methods used for this compound quantification, providing a comparative overview to aid in method selection.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
UHPLC Drug Product50 - 250 µg/mL (for Atropine)3.9 µg/mL (for Atropine)13.1 µg/mL (for Atropine)Not Reported[3]
LC-MS/MS Plasma0.05 - 50 ng/mL (for 7 tropane alkaloids)Not specified for this compound0.05 ng/mL (for Atropine)87 - 122[4]
LC-MS/MS Cereals0.5 - 10 µg/kg (for Atropine & Scopolamine)Not specified for this compound0.5 µg/kg (for Atropine & Scopolamine)82 - 114[5]
GC-MS Blood10 - 300 ng/mL (for Atropine)Not specified for this compound10 ng/mL (for Atropine)69[6]
Spectrophotometry Bulk Drug0.5 - 40 µg/mL (for Atropine)0.363 µg/mL (for Atropine)Not ReportedNot Reported[7]

Experimental Protocols

This section provides detailed experimental protocols for the quantification of this compound using HPLC, UHPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) for this compound in Pharmaceutical Formulations

This protocol is adapted from a method developed for the analysis of atropine and its degradation products.[1]

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 Series or equivalent, equipped with a vacuum degasser, binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: Thermo Hypersil Aquasil C18 (5 µm, 125 mm x 4 mm i.d.).[1]

  • Mobile Phase:

    • A: 20 mM phosphate buffer, pH 2.5 (adjusted with concentrated phosphoric acid).[1]

    • B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % A % B
    0 80 20
    10 80 20
    20 50 50
    25 50 50
    30 80 20

    | 40 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL.

B. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10.0 mg of this compound reference standard in 100.0 mL of the solvent mixture (80% 20 mM phosphate buffer, pH 2.5 and 20% acetonitrile).[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., Atropine Eye Drops): Dilute the sample with the solvent mixture to obtain a theoretical this compound concentration within the calibration range.[1] Filter the final solution through a 0.2 µm membrane filter before injection.[1]

C. Method Validation Parameters (to be determined by the user):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Accuracy and Precision: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound.[9] Calculate the percentage recovery and the relative standard deviation (RSD).

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

This protocol is based on a rapid UHPLC method developed for atropine and its impurities.[3]

A. Instrumentation and Chromatographic Conditions:

  • UHPLC System: Waters Acquity UPLC or equivalent, with a binary solvent manager, sample manager, and a UV/Visible detector.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[3]

    • B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water.[3]

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    6 5 95
    7 5 95

    | 8 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

B. Standard and Sample Preparation:

  • Follow the same procedure as described for the HPLC method, using the UHPLC mobile phase A as the diluent.

C. Method Validation:

  • Perform validation as described for the HPLC method. This UHPLC method offers a significantly reduced analysis time of 8 minutes compared to the conventional HPLC method.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful tool for the identification of this compound, often observed as a thermal degradation product of atropine in the GC inlet.[10][11]

A. Instrumentation and Conditions:

  • GC-MS System: Agilent 6890/5973 or equivalent.

  • Column: HP-5MS (5%-phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Inlet Temperature: 250 °C (Note: Atropine is thermally unstable and higher temperatures can increase the formation of this compound).[10][12]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM) for Quantification: Monitor characteristic ions for this compound (e.g., m/z 124, 271).[13]

B. Sample Preparation:

  • Derivatization (Optional but can improve peak shape and sensitivity): Silylation with reagents like BSTFA can be employed.

  • Extraction from Biological Matrices: A liquid-liquid extraction or solid-phase extraction (SPE) protocol is typically required. For blood samples, alkaline hydrolysis can be used to convert atropine to tropine, which is then extracted and derivatized.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plasma and food.[4][5]

A. Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: A reversed-phase column such as a C18 or a core-shell column.[14]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to enhance ionization.[14]

  • Ionization: Positive Electrospray Ionization (ESI+).[4]

  • Mass Spectrometry:

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: To be determined by infusing a standard solution. A common precursor ion would be the protonated molecule [M+H]⁺.

B. Sample Preparation (QuEChERS for Food Samples):

This protocol is based on the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method.[5]

  • Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 min.

  • Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) and centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and mix with a cleanup sorbent (e.g., PSA, C18) to remove interferences.

  • Analysis: Centrifuge and inject the supernatant into the LC-MS/MS system.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (e.g., Pharmaceutical, Biological) Extraction Extraction / Dilution Sample->Extraction Cleanup Cleanup (e.g., SPE, Filtration) Extraction->Cleanup HPLC HPLC / UHPLC Cleanup->HPLC Liquid Injection GCMS GC-MS Cleanup->GCMS Volatilization LCMSMS LC-MS/MS Cleanup->LCMSMS Ionization Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

HPLC_Method_Logic cluster_instrument HPLC System cluster_mobile_phase Mobile Phase cluster_separation Chromatographic Separation cluster_data_acquisition Data Acquisition Pump Binary Pump Column C18 Column Pump->Column Gradient Elution Autosampler Autosampler Autosampler->Column Sample Injection ColumnOven Column Oven ColumnOven->Column 25°C Detector DAD Detector Chromatogram Chromatogram @ 215 nm Detector->Chromatogram SolventA A: Phosphate Buffer SolventA->Pump SolventB B: Acetonitrile SolventB->Pump Column->Detector

Caption: Logical diagram of the HPLC method for this compound analysis.

Atropine_Degradation Atropine Atropine This compound This compound Atropine->this compound Dehydration (Basic conditions) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Acidic conditions) Tropine Tropine Atropine->Tropine Hydrolysis (Acidic conditions) AtropicAcid Atropic Acid TropicAcid->AtropicAcid Dehydration

Caption: Degradation pathway of Atropine leading to this compound.

References

Application Note: HPLC-UV Method for the Analysis of Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine is a significant degradation product and impurity of atropine, a widely used anticholinergic drug.[1] Its monitoring is crucial for ensuring the quality, stability, and safety of atropine-containing pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is applicable for the determination of this compound in the presence of atropine and other related substances.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from established methods for the analysis of atropine and its impurities.[2][3][4]

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1100 LC system or equivalent[2]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A mixture of phosphate buffer and acetonitrile. A common composition is 80% 20 mM phosphate buffer (pH 2.5, adjusted with phosphoric acid) and 20% acetonitrile.[2]
Flow Rate 2.0 mL/min[2][4]
Injection Volume 20 µL[2]
Column Temperature 25 °C[2][3]
UV Detection 215 nm[2]
Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)[2]

  • Sodium dihydrogen phosphate dihydrate[2]

  • Orthophosphoric acid (85%)[2]

  • Ultrapure water[2]

Standard Solution Preparation

A stock solution of this compound can be prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 100 µg/mL.[2] Working standards can be prepared by further dilution of the stock solution to desired concentrations for calibration.

Sample Preparation

The sample preparation will depend on the matrix. For instance, in the analysis of atropine eye drops, a simple dilution of the sample with the mobile phase may be sufficient.[2] For more complex matrices, a suitable extraction procedure may be necessary. All solutions should be filtered through a 0.2 µm membrane filter prior to injection.[2]

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC-UV analysis of this compound, based on data from related studies.

Table 2: Method Validation Data

ParameterTypical ValueReference
Retention Time ~10.2 min[1]
Linearity Range 50 - 250 µg/mL[3]
Correlation Coefficient (r²) >0.999[3]
Limit of Detection (LOD) 3.9 µg/mL[3]
Limit of Quantification (LOQ) 13.1 µg/mL[3]

Experimental Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of 20 mM phosphate buffer (pH 2.5) with 200 mL of acetonitrile. Degas the solution before use.[2]

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. From this, prepare a series of calibration standards (e.g., 50, 100, 150, 200, 250 µg/mL).[2][3]

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.2 µm syringe filter.[2]

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 2.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detector to 215 nm.[2][3]

  • Injection: Inject 20 µL of each standard solution and the sample solution into the HPLC system.[2]

  • Data Analysis: Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (80% Phosphate Buffer, 20% Acetonitrile) start->prep_mobile_phase hplc_setup HPLC System Setup (Equilibrate Column, Set Parameters) prep_mobile_phase->hplc_setup prep_standards Prepare this compound Standards (100 µg/mL Stock, Dilutions) injection Inject Samples and Standards (20 µL) prep_standards->injection prep_sample Prepare Sample (Dilute and Filter) prep_sample->injection hplc_setup->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (215 nm) chromatography->detection data_analysis Data Analysis (Peak Integration, Calibration Curve) detection->data_analysis quantification Quantify this compound in Sample data_analysis->quantification end End quantification->end

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and provides accurate and precise results. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in pharmaceutical formulations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine is a significant dehydration product of atropine, a tropane alkaloid with anticholinergic properties. The analysis of this compound and related alkaloids such as atropine and scopolamine is crucial in pharmaceutical quality control, toxicological screening, and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. However, the thermal instability of atropine and scopolamine in the GC inlet, which can lead to the formation of this compound, presents an analytical challenge. This application note provides a detailed protocol for the GC-MS analysis of this compound and related alkaloids, addressing the challenges of thermal degradation and offering a reliable method for their determination.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of tropane alkaloids from various matrices, including biological samples and pharmaceutical formulations.

a. Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample (e.g., serum, urine, or a dissolved pharmaceutical formulation), add a suitable internal standard (e.g., atropine-d3).

  • Add 0.5 mL of a borate buffer (pH 9.0) to alkalize the sample.

  • Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer (bottom layer) to a clean tube.

  • Repeat the extraction process (steps 3-4) on the aqueous layer to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. Derivatization (Optional but Recommended)

To improve the thermal stability and chromatographic properties of the alkaloids, derivatization can be performed.[1][2]

  • To the dried extract from the LLE step, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of this compound and related alkaloids.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Carrier GasHelium at a constant flow of 1 mL/min[3]
Inlet Temperature250°C (to minimize thermal degradation)[3][4][5]
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-400 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3 min

Data Presentation

Table 1: Retention Times and Key Diagnostic Ions for Tropane Alkaloids

The following table summarizes the approximate retention times and key mass-to-charge ratios (m/z) for the identification of this compound and related alkaloids under the specified GC-MS conditions.

CompoundApproximate Retention Time (min)Molecular Weight ( g/mol )Key Diagnostic Ions (m/z)
This compound10.5271.35271, 124, 94, 93[6][7]
Atropine11.2289.37289, 124, 94, 83, 82[6][7]
Scopolamine11.8303.35303, 138, 108, 94[6][7]
Homatropine10.9275.35275, 140, 110, 94
Tropine6.8141.21141, 124, 96, 82
Table 2: Quantitative Analysis Parameters

For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)5 ng/mL[1]
Limit of Quantification (LOQ)10 ng/mL
Internal StandardAtropine-d3

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalize Alkalize with Borate Buffer Add_IS->Alkalize LLE Liquid-Liquid Extraction (Dichloromethane) Alkalize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_Injection GC Injection (1 µL) Reconstitute->GC_Injection Separation Chromatographic Separation (HP-5MS column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-400) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of tropane alkaloids.

fragmentation_pathway This compound This compound (m/z 271) Fragment1 [M-C₇H₇O₂]⁺ (m/z 124) This compound->Fragment1 Loss of Phenylacrylate radical Fragment2 [C₇H₈N]⁺ (m/z 108) Fragment1->Fragment2 -CH₄ Fragment3 [C₇H₆N]⁺ (m/z 106) Fragment1->Fragment3 -H₂O Fragment4 [C₆H₈N]⁺ (m/z 94) Fragment1->Fragment4 -C₂H₂O Fragment5 [C₅H₇N]⁺ (m/z 82) Fragment4->Fragment5 -CH₂

Caption: Proposed mass fragmentation pathway of this compound in EI-MS.

Discussion

The primary challenge in the GC-MS analysis of atropine and scopolamine is their thermal lability. At elevated injector temperatures (above 250°C), these compounds can undergo degradation, primarily through the loss of a water molecule to form this compound and aposcopolamine, respectively.[3][7] This can lead to an underestimation of the parent compounds and an overestimation of their degradation products. The protocol provided here mitigates this issue by using a lower, yet effective, inlet temperature of 250°C.

The choice of a 5% phenyl-methylpolysiloxane column (HP-5MS or equivalent) provides good separation of the tropane alkaloids. The elution order is typically determined by the polarity and volatility of the compounds, with the less polar this compound often eluting before the more polar atropine.

The mass spectrum of this compound is characterized by its molecular ion at m/z 271.[6][7] The base peak is typically observed at m/z 124, which corresponds to the tropane moiety after the loss of the phenylacrylate group. Other significant fragments include m/z 94 and 93. In contrast, atropine shows a molecular ion at m/z 289 and a characteristic base peak also at m/z 124. Scopolamine, with its epoxide ring, has a molecular ion at m/z 303 and a different fragmentation pattern with a base peak often at m/z 138.

Conclusion

This application note provides a comprehensive and reliable protocol for the GC-MS analysis of this compound and related tropane alkaloids. By carefully controlling the sample preparation and GC inlet temperature, accurate and reproducible quantification can be achieved. The provided data and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

References

Application Notes and Protocols for In Vitro Apoatropine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a derivative of atropine, is recognized as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are integral to a multitude of physiological functions, making them significant targets in drug discovery. This document provides detailed protocols for the in vitro characterization of this compound, focusing on its interaction with mAChRs and its cytotoxic effects. The methodologies outlined herein are fundamental for assessing the potency, selectivity, and safety profile of this compound and similar compounds.

Data Presentation

Quantitative analysis of a compound's activity is crucial for its pharmacological characterization. The following tables are structured to present key in vitro parameters for this compound. However, a comprehensive review of the scientific literature did not yield specific quantitative data (Ki, EC50/IC50, and CC50) for this compound itself. As a reference, data for the parent compound, atropine, is provided with the explicit understanding that these values are not representative of this compound's activity.

Table 1: Muscarinic Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeKi (nM)Test SystemRadioligandReference
This compoundM1-M5Not Available---
Atropine (Reference)M12CHO cells[3H]NMS
Atropine (Reference)M2~1Rat Brain[3H]-Atropine[2]
Atropine (Reference)M3Not Available---
Atropine (Reference)M4Not Available---
Atropine (Reference)M5Not Available---

Note: Specific binding affinity values (Ki or IC50) for this compound across all five mAChR subtypes are not as widely documented in foundational studies as they are for atropine.[1]

Table 2: Functional Potency (IC50/EC50)

CompoundAssay TypeCell LineReceptor SubtypeIC50/EC50 (nM)Reference
This compoundCalcium Flux--Not Available-
This compoundcAMP Assay--Not Available-
Atropine (Reference)Functional AntagonismHuman Iris SphincterMuscarinic0.4-0.7 (KD)[3]

Table 3: In Vitro Cytotoxicity (CC50)

CompoundCell LineAssayCC50 (µM)Reference
This compound--Not Available-

Note: While one source mentions this compound is considered to be highly toxic, specific CC50 values from in vitro assays are not provided.[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize this compound. These are based on established methodologies for muscarinic receptor antagonists.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled antagonist like atropine (for non-specific binding).

    • 25 µL of various concentrations of this compound.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing a Gq-coupled muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound stock solution.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.

    • Plot the agonist-induced fluorescence change against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

This assay measures the ability of this compound to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or HEK293 cells stably expressing a Gi-coupled muscarinic receptor subtype (M2 or M4).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Forskolin.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound stock solution.

  • Cell culture medium.

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to the desired confluency.

  • Compound Incubation: Treat the cells with various concentrations of this compound for 15-30 minutes.

  • Agonist and Forskolin Stimulation: Add the muscarinic agonist followed by forskolin (to stimulate cAMP production). Incubate for the time recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • The agonist will inhibit forskolin-stimulated cAMP production. This compound will reverse this inhibition.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value, which represents the concentration of this compound that restores 50% of the forskolin-stimulated cAMP level in the presence of the agonist.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • A relevant cell line (e.g., HEK293, CHO, or a cell line relevant to the intended therapeutic area).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression.

Visualizations

Muscarinic Receptor Signaling Pathways

G_protein_signaling Simplified Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 (Gq-coupled) cluster_M2_M4 M2, M4 (Gi-coupled) M1_M3_M5 This compound (Antagonist) -> M1/M3/M5 Gq Gαq M1_M3_M5->Gq Blocks ACh binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 This compound (Antagonist) -> M2/M4 Gi Gαi M2_M4->Gi Blocks ACh binding AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2

Caption: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow Workflow for Radioligand Binding Assay prep Prepare Reagents (Membranes, Buffers, Radioligand, this compound) setup Set up 96-well Plate (Total, Non-specific, and this compound concentrations) prep->setup incubation Incubate at RT (60-90 minutes) setup->incubation filtration Filter and Wash (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for determining this compound's binding affinity.

Experimental Workflow: Cytotoxicity (MTT) Assay

mtt_assay_workflow Workflow for MTT Cytotoxicity Assay seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) treatment Treat with this compound (Serial dilutions, 24-72h incubation) seeding->treatment mtt_add Add MTT Reagent (3-4h incubation) treatment->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Data Analysis (Calculate CC50) read->analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for Apoatropine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Apoatropine as a pharmaceutical reference standard in analytical and quality control laboratories. This compound is a critical impurity and a primary degradation product of Atropine, a tropane alkaloid with significant pharmaceutical applications.[1][2][3][4][5] As such, its accurate identification and quantification are essential for ensuring the quality, stability, and safety of Atropine-containing drug products.[1][6]

Physicochemical Properties and Handling

This compound, chemically known as (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylpropenoate, is an ester of tropine and atropic acid.[6][7] It is a crystalline solid, and its hydrochloride salt is soluble in water, alcohol, and ether.[4]

Storage and Handling:

  • Long-term Storage: Store at 2-8°C in a well-closed container to ensure stability.[7][8]

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE). This compound is considered highly toxic.[9]

Analytical Applications

This compound as a certified reference material (CRM) is indispensable for various analytical applications in the pharmaceutical industry:

  • Impurity Profiling: Used for the identification and quantification of this compound as an impurity in Atropine active pharmaceutical ingredient (API) and finished drug products.[6][10]

  • Method Validation: Essential for validating analytical methods, such as HPLC and GC, to ensure they are accurate, precise, and specific for the determination of Atropine and its related substances.[3][6]

  • Stability Studies: Employed in stability testing of Atropine formulations to monitor the formation of degradation products like this compound under various environmental conditions.[1][3][6]

  • Quality Control: Utilized in routine quality control testing of raw materials and finished products to ensure they meet pharmacopeial standards.[3][6]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Atropine and its Impurities

This method is suitable for the separation and quantification of Atropine and its related substances, including this compound.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution A gradient program should be optimized to achieve separation of all relevant impurities. A starting condition of 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase B over time, is a good starting point.
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 25°C - 50°C
Detection UV at 210 nm
Injection Volume 10 - 20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the Atropine sample (API or drug product) by dissolving it in the mobile phase to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC offers a faster analysis time compared to conventional HPLC.

Chromatographic Conditions:

ParameterCondition
Column UHPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B 0.1% Phosphoric acid in 90% Acetonitrile and 10% Water
Gradient Elution A rapid gradient elution should be developed for optimal separation.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25°C
Detection UV, wavelength to be optimized based on the analyte's absorbance maximum
Injection Volume 1 - 5 µL

Quantitative Data from a Validated UHPLC Method: [11]

ParameterValue
Linearity Range 50 µg/mL to 250 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 3.9 µg/mL
Limit of Quantitation (LOQ) 13.1 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of thermally stable and volatile compounds. Atropine and its degradation products can be analyzed by GC-MS, though thermal degradation in the injector can be a concern.[12][13][14]

GC-MS Conditions:

ParameterCondition
Column HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C (Note: Lower temperatures may be required to minimize thermal degradation)[13][14]
Oven Temperature Program Start at 100°C, then ramp at 20°C/min to a final temperature suitable for elution of all compounds.
Mass Spectrometer Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Sample Preparation:

  • Samples may require derivatization to improve volatility and thermal stability.

  • Dissolve the sample in a suitable organic solvent like ethyl acetate.[14]

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound and related compounds from various analytical methods.

Table 1: HPLC Retention Times for Atropine and Related Impurities

CompoundRetention Time (min)
Tropic Acid~17.6[11]
This compound HCl ~25.9 [11]
AtropineVaries depending on method
Atropic Acid~71.6[11]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Atropine and Impurities by LC-MS/MS [15]

CompoundLOD (ng/mL)LOQ (ng/mL)
Atropine-1.0
Tiotropium-0.5

Diagrams

Degradation Pathway of Atropine

The following diagram illustrates the chemical degradation pathways of Atropine, leading to the formation of this compound and other related substances.

G Atropine Degradation Pathway Atropine Atropine This compound This compound Atropine->this compound Dehydration (Basic Conditions) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Acidic Conditions) Tropine Tropine Atropine->Tropine Hydrolysis (Acidic Conditions) AtropicAcid Atropic Acid TropicAcid->AtropicAcid Dehydration

Caption: Atropine degradation pathways.

Experimental Workflow for Quality Control

This diagram outlines the general workflow for the quality control of an Atropine drug product using this compound as a reference standard.

G QC Workflow for Atropine Drug Product cluster_0 Sample and Standard Preparation cluster_1 Analytical Method cluster_2 Data Analysis and Reporting SamplePrep Prepare Atropine Drug Product Sample Analysis HPLC / UHPLC Analysis SamplePrep->Analysis StandardPrep Prepare this compound Reference Standard Solution StandardPrep->Analysis DataProcessing Process Chromatographic Data Analysis->DataProcessing Quantification Quantify this compound Impurity DataProcessing->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Quality control workflow.

References

Application Notes and Protocols for the Extraction of Apoatropine from Atropa belladonna

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of apoatropine from the plant Atropa belladonna. The procedure involves a two-stage process: the initial extraction of atropine from the plant material, followed by the chemical conversion of atropine to this compound. This document outlines the necessary materials, step-by-step methodologies for extraction, chemical conversion, purification, and analytical quantification. All quantitative data is summarized for clarity, and a visual workflow is provided. This compound, a tropane alkaloid and a dehydration product of atropine, is of interest for various pharmacological studies. It is important to note that this compound is considered to be significantly more toxic than atropine.[1]

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a well-known source of tropane alkaloids, with atropine being one of its major components.[2][3] this compound is a derivative of atropine that can be formed through dehydration.[1] While present in the plant, it can also be synthesized from extracted atropine.[1][4] This protocol details a reliable method to first extract atropine from Atropa belladonna and subsequently convert it to this compound.

Data Presentation

Table 1: Tropane Alkaloid Content in Atropa belladonna
Plant PartTotal Alkaloid Content (% dry weight)Atropine Content (% of total alkaloids)Reference
Roots (wild)8.06> Scopolamine[5]
Leaves (wild)2.88> Scopolamine[5]
Stem (wild)1.42> Scopolamine[5]
Seeds (cultivated)4.82> Scopolamine[5]
Roots (cultivated)3.30> Scopolamine[5]
Leaves (cultivated)1.76> Scopolamine[5]
Table 2: Optimized Atropine Extraction Parameters
ParameterOptimal ConditionReference
Extraction MethodModified Bubble Column Extraction with Ultrasonic Bath[6][7][8]
SolventChloroform:Methanol:Ammonia (15:15:1 v/v/v)[6][7][8]
Particle Size< 350 µm[6][7][8]
Extraction Time~24 minutes[6][7][8]
Liquor to Material Ratio~15 mL/g[6][7][8]
Yield of Atropine up to 6.81% [6][7][8]

Experimental Protocols

Part 1: Extraction of Atropine from Atropa belladonna

This protocol is adapted from established methods for tropane alkaloid extraction.[6][7][8]

Materials:

  • Dried and powdered Atropa belladonna roots or leaves

  • Chloroform

  • Methanol

  • Ammonia solution (25%)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 2 M

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • pH meter

  • Filter paper

Methodology:

  • Maceration and Extraction:

    • Weigh 100 g of finely powdered, dried Atropa belladonna plant material (roots are recommended for higher yield).[5]

    • Prepare the extraction solvent by mixing chloroform, methanol, and ammonia solution in a 15:15:1 volume ratio.

    • In a suitable flask, add the plant material and the extraction solvent at a liquor-to-material ratio of 15:1 (v/w).

    • Place the flask in an ultrasonic bath for 25-30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.

    • After sonication, macerate the mixture for 24 hours with occasional stirring.

  • Filtration and Acid-Base Extraction:

    • Filter the mixture through filter paper. Collect the filtrate.

    • Re-extract the plant residue with half the volume of the extraction solvent for another 4 hours and filter again. Combine the filtrates.

    • Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dissolve the resulting residue in 100 mL of 0.1 M HCl.

    • Transfer the acidic solution to a separatory funnel and wash it with 3 x 50 mL of diethyl ether to remove non-alkaloidal impurities. Discard the ether layers.

    • Basify the aqueous layer to a pH of 9-10 with 2 M NaOH.

    • Extract the liberated alkaloids with 3 x 50 mL of chloroform.

    • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Isolation of Crude Atropine:

    • Filter the dried chloroform extract and evaporate the solvent to dryness using a rotary evaporator.

    • The resulting residue contains the crude atropine extract.

Part 2: Conversion of Atropine to this compound

This part of the protocol is based on the principle of acid-catalyzed dehydration.[1]

Materials:

  • Crude atropine extract from Part 1

  • Concentrated nitric acid (HNO₃)

  • Sodium bicarbonate solution (5% w/v)

  • Chloroform

  • Anhydrous sodium sulfate

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

Methodology:

  • Dehydration Reaction:

    • Dissolve the crude atropine extract in a minimal amount of chloroform.

    • Cool the solution in an ice bath.

    • Slowly, and with constant stirring, add concentrated nitric acid dropwise. The exact amount of nitric acid should be determined empirically, starting with a 1:1 molar ratio relative to the estimated atropine content.

    • Allow the reaction to proceed for 1-2 hours with continuous stirring in the ice bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Neutralization:

    • After the reaction is complete, carefully quench the reaction by slowly adding the mixture to an excess of cold 5% sodium bicarbonate solution to neutralize the acid. Ensure the final pH is neutral to slightly basic (pH 7-8).

    • Transfer the neutralized solution to a separatory funnel and extract the this compound into chloroform (3 x 50 mL).

    • Combine the chloroform extracts and wash them with distilled water (2 x 50 mL).

    • Dry the chloroform layer over anhydrous sodium sulfate.

  • Isolation of Crude this compound:

    • Filter the dried chloroform extract and evaporate the solvent using a rotary evaporator to obtain crude this compound.

Part 3: Purification and Analysis

Purification:

Crude this compound can be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol). The fractions should be monitored by TLC or HPLC to isolate the pure this compound.

Analysis and Quantification (HPLC Method):

An HPLC method is recommended for the quantification of both atropine and this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH 2.5)

  • Atropine and this compound reference standards

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. A gradient elution may be necessary to achieve good separation. A starting condition could be 80% buffer and 20% acetonitrile.[9]

  • Standard Preparation: Prepare stock solutions of atropine and this compound standards in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude or purified this compound extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and phosphate buffer (pH 2.5)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Quantification: Identify the peaks of atropine and this compound by comparing their retention times with those of the standards. Quantify the amount of each compound by using the calibration curves generated from the standard solutions.

Mandatory Visualization

experimental_workflow plant_material Atropa belladonna (Dried, Powdered Roots) extraction Solvent Extraction (Chloroform:Methanol:Ammonia) + Ultrasonication plant_material->extraction filtration_evaporation Filtration & Evaporation extraction->filtration_evaporation acid_base_extraction Acid-Base Liquid-Liquid Extraction filtration_evaporation->acid_base_extraction crude_atropine Crude Atropine Extract acid_base_extraction->crude_atropine dehydration Dehydration Reaction (Conc. Nitric Acid) crude_atropine->dehydration neutralization_extraction Neutralization & Chloroform Extraction dehydration->neutralization_extraction crude_this compound Crude this compound neutralization_extraction->crude_this compound purification Column Chromatography (Silica Gel) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis HPLC Analysis (Quantification & Purity) pure_this compound->analysis

Caption: Workflow for this compound Extraction from Atropa belladonna.

References

Application Notes and Protocols for Apoatropine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid structurally related to atropine, is recognized as an anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors, comprising five subtypes (M1-M5), are G-protein coupled receptors (GPCRs) integral to a wide array of physiological functions, making them critical targets in drug discovery for various therapeutic areas.[3] Understanding the binding characteristics of compounds like this compound to these receptor subtypes is fundamental for elucidating their pharmacological profile and therapeutic potential.

This document provides detailed protocols for conducting receptor binding assays to determine the affinity of this compound for muscarinic receptor subtypes. While specific binding affinity data for this compound is not extensively documented in public literature, its structural similarity to atropine suggests it functions as a competitive antagonist.[2] Therefore, this guide will use atropine as a reference compound to illustrate the experimental procedures and data analysis. The provided protocols will enable researchers to determine key binding parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound.

Data Presentation: Muscarinic Receptor Antagonist Binding Affinities

The following table summarizes the binding affinities of the well-characterized non-selective muscarinic antagonist, atropine, for human muscarinic receptor subtypes. This data serves as a valuable benchmark for interpreting the results of binding assays with this compound.

AntagonistReceptor SubtypeKi (nM)Test System
AtropineM11.6 - 2.4[3H]-Pirenzepine displacement in cortical membranes
AtropineM21.89[3H]-N-methylscopolamine displacement in rat ventricle
AtropineM31.69[3H]-N-methylscopolamine displacement in rat submandibular gland
AtropineM2 vs M3No selectivityRat heart and submandibular gland membranes[4]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.

Signaling Pathways

Muscarinic acetylcholine receptors mediate diverse cellular responses through their coupling to different G proteins. Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor activation, which are competitively inhibited by antagonists like this compound.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (βγ) cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 GIRK->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

The following are generalized protocols for radioligand receptor binding assays. These should be optimized for the specific receptor subtype and cell/tissue preparation being used.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of an unlabeled ligand like this compound.

Competitive Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Receptor Source (membranes/cells) - Radioligand (e.g., [³H]-NMS) - Unlabeled Ligand (this compound) - Assay Buffer start->prep_reagents incubation Incubation: Mix Receptor, Radioligand, and varying concentrations of this compound prep_reagents->incubation separation Separation of Bound and Free Ligand (e.g., Rapid Filtration) incubation->separation quantification Quantification: Measure radioactivity of bound ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curve - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a competitive receptor binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes or whole cells expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB). The concentration used should be at or below the Kd of the radioligand for the receptor.

  • Unlabeled Ligand: this compound stock solution of known concentration.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine).

  • 96-well filter plates (e.g., glass fiber filters).

  • Vacuum manifold for filtration.

  • Liquid scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Dilute the receptor membrane preparation in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-11 M to 10-5 M.

    • Prepare the radioligand solution in assay buffer at a concentration twice the final desired concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of receptor preparation, and 25 µL of radioligand solution to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 1 µM atropine), 25 µL of receptor preparation, and 25 µL of radioligand solution to designated wells.

    • Competition: Add 50 µL of each this compound dilution, 25 µL of receptor preparation, and 25 µL of radioligand solution to the remaining wells.

    • All determinations should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Separation:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add liquid scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is used to determine the density of receptors (Bmax) in a given preparation and the dissociation constant (Kd) of the radioligand. This information is crucial for designing and interpreting competitive binding assays.

Materials:

  • Same as for the competitive binding assay, excluding the unlabeled test ligand (this compound).

Procedure:

  • Preparation of Reagents:

    • Dilute the receptor membrane preparation in assay buffer.

    • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • Assay Setup (in a 96-well plate):

    • For each concentration of radioligand, set up wells for total binding and non-specific binding in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 25 µL of receptor preparation, and 25 µL of the respective radioligand dilution.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 1 µM atropine), 25 µL of receptor preparation, and 25 µL of the respective radioligand dilution.

  • Incubation, Separation, and Quantification:

    • Follow steps 3-5 from the Competitive Radioligand Binding Assay protocol.

Data Analysis:

  • Calculate the specific binding for each concentration of the radioligand.

  • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

  • Fit the data to a one-site binding (hyperbola) equation to determine the Bmax (maximum number of binding sites) and the Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium).

  • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear regression analysis, where the slope is -1/Kd and the x-intercept is Bmax.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to characterize the binding of this compound to muscarinic acetylcholine receptors. By employing these standardized radioligand binding assays, scientists can accurately determine the binding affinity and selectivity profile of this compound, which is essential for its further development as a pharmacological tool or therapeutic agent. The inclusion of comparative data for atropine and detailed signaling pathway information will aid in the interpretation of experimental results and provide a broader context for the compound's mechanism of action.

References

Application Notes and Protocols for the Development of a Stability-Indicating Method for Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid, is a known impurity and a primary degradation product of atropine.[1][2] The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Therefore, it is essential to develop and validate a stability-indicating analytical method that can accurately quantify the drug substance and separate it from its potential degradation products, impurities, and excipients. This application note provides a detailed protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.

The primary degradation pathway for this compound, similar to other esters in the tropane alkaloid family, is hydrolysis of the ester bond. This process is influenced by pH and temperature and results in the formation of tropine and atropic acid.[1] Understanding this degradation pathway is crucial for the development of a stability-indicating method.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[3] The following conditions are recommended for the stress testing of this compound:

  • Acid Hydrolysis: Treat a 1 mg/mL solution of this compound in methanol with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a 1 mg/mL solution of this compound in methanol with 0.1 N NaOH at 60°C for 12 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound in methanol with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days.

After exposure to the stress conditions, the samples should be neutralized (if necessary), diluted with the mobile phase to a suitable concentration, and analyzed by the developed HPLC method.

Stability-Indicating HPLC Method

The following HPLC method is recommended for the separation and quantification of this compound and its degradation products. This method is based on a previously reported method for atropine and its related substances.[4]

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution
Gradient Program Time (min)
0
10
15
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the mobile phase.

  • Sample Solution: Prepare a sample solution of the stressed this compound sample at a concentration of 100 µg/mL in the mobile phase.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities, degradation products, and placebo. This is demonstrated by the complete separation of the this compound peak from the peaks of its degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of a known amount of this compound spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compound*Major Degradation Products
0.1 N HCl (60°C, 24h) ~15%Tropine, Atropic Acid
0.1 N NaOH (60°C, 12h) ~40%Tropine, Atropic Acid
3% H₂O₂ (RT, 24h) ~5%Minor unidentified polar degradants
Thermal (105°C, 48h) <2%No significant degradation
Photolytic (UV/Vis, 7d) ~8%Minor unidentified degradants

*Note: The provided degradation percentages are illustrative and based on the expected behavior of tropane alkaloids under these conditions. Actual experimental results should be used for a definitive stability profile.

Mandatory Visualization

Degradation Pathway of this compound

The primary degradation pathway of this compound involves the hydrolysis of the ester linkage, yielding tropine and atropic acid.

This compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Tropine Tropine Hydrolysis->Tropine + H₂O Atropic_Acid Atropic Acid Hydrolysis->Atropic_Acid

Figure 1: Degradation Pathway of this compound.
Experimental Workflow for Stability-Indicating Method Development

The development of a stability-indicating method follows a logical workflow, from stress testing to method validation.

cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation A This compound Drug Substance B Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Generation of Degradation Products B->C D HPLC Method Development (Column, Mobile Phase, etc.) C->D E Optimization of Chromatographic Conditions D->E F Separation of this compound and Degradants E->F G Validation as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G H Establishment of Stability-Indicating Method G->H

Figure 2: Experimental Workflow.

References

Solid-Phase Extraction of Apoatropine from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid, is a derivative of atropine found in various plants of the Solanaceae family, such as Atropa belladonna and species of the Datura genus. Chemically, it is an ester formed from tropine and atropic acid. While less studied than its parent compound, atropine, this compound is of interest to researchers for its potential pharmacological activities and as a marker in phytochemical analysis. This document provides detailed application notes and a generalized protocol for the solid-phase extraction (SPE) of this compound from plant material, designed to assist researchers in isolating this compound for further investigation.

Application Notes

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like plant extracts. For tropane alkaloids, including this compound, SPE offers a more efficient and reproducible cleanup alternative to traditional liquid-liquid extraction. The selection of the SPE sorbent and elution solvents is critical for achieving high recovery and purity.

Choosing the Right SPE Sorbent:

The choice of SPE sorbent depends on the physicochemical properties of this compound and the matrix components. This compound is a basic compound and can be retained on cation-exchange or mixed-mode sorbents.

  • Cation-Exchange SPE (CX): These sorbents are effective for retaining basic compounds like this compound. The retention mechanism is based on the ionic interaction between the positively charged analyte and the negatively charged sorbent. Elution is typically achieved by using a solvent that neutralizes the charge on the analyte or the sorbent.

  • Mixed-Mode SPE (e.g., Reversed-Phase Cation-Exchange): These sorbents offer dual retention mechanisms (e.g., hydrophobic and ionic interactions), providing enhanced selectivity for the target analyte. For instance, Oasis MCX (Mixed-Mode Cation Exchange) has been shown to be effective for the extraction of tropane alkaloids.

  • Reversed-Phase SPE (e.g., C18): While primarily used for non-polar compounds, reversed-phase SPE can be employed for the cleanup of tropane alkaloid extracts, particularly for removing non-polar interferences.

Solvent Selection:

The selection of appropriate loading, washing, and elution solvents is crucial for a successful SPE procedure.

  • Loading: The crude plant extract is typically acidified to ensure that the this compound is in its protonated (charged) form, facilitating its retention on a cation-exchange sorbent.

  • Washing: The wash step is critical for removing interfering compounds. A non-polar solvent can be used to remove lipids and other non-polar impurities, followed by an acidic polar solvent (e.g., acidified methanol) to remove more polar interferences without eluting the target analyte.

  • Elution: Elution of the retained this compound is achieved by using a basic solvent mixture (e.g., methanol containing ammonia) that neutralizes the charge on the alkaloid, disrupting its ionic interaction with the sorbent.

Analytical Techniques for Quantification:

Following SPE, the purified this compound extract can be analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common method for the quantification of tropane alkaloids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of tropane alkaloids, often after derivatization to improve their volatility and thermal stability.

Experimental Protocols

This section provides a generalized protocol for the solid-phase extraction of this compound from plant material. This protocol is based on established methods for the extraction of similar tropane alkaloids and may require optimization for specific plant matrices and research objectives.

Plant Material Preparation
  • Drying: Dry the plant material (e.g., leaves, seeds of Datura species) at room temperature or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

Initial Extraction
  • Solvent Extraction: Macerate a known quantity (e.g., 10 g) of the powdered plant material with an appropriate solvent. An acidic hydroalcoholic solution (e.g., 70% ethanol with 0.1 M HCl) is often effective for extracting alkaloids. The ratio of plant material to solvent should be optimized, for example, 1:10 (w/v).

  • Extraction Conditions: Perform the extraction at room temperature with continuous stirring for a defined period (e.g., 24 hours) or use assisted extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce extraction time and improve efficiency.

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the extraction solvent.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode cation-exchange SPE cartridge.

  • Sample Preparation:

    • Re-dissolve the concentrated plant extract in a small volume of an acidic solution (e.g., 0.05 M HCl).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 3 cc, 60 mg) by passing the following solvents sequentially:

      • 3 mL of methanol

      • 3 mL of 0.05 M HCl

  • Sample Loading:

    • Load the prepared plant extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with the following solvents to remove interferences:

      • 3 mL of 0.05 M HCl to remove polar, non-basic compounds.

      • 3 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of a basic methanolic solution (e.g., methanol:25% ammonia, 95:5 v/v).

    • Collect the eluate in a clean collection tube.

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC analysis) for subsequent analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the SPE of tropane alkaloids from plant materials. While specific data for this compound is limited, the values for atropine and scopolamine can serve as a benchmark for expected performance due to their structural similarities.

ParameterAtropineScopolamineReference
SPE Sorbent Mixed-Mode Cation ExchangeMixed-Mode Cation Exchange
Recovery 80-100%80-100%
SPE Sorbent Strong Cation Exchanger (SCX)Strong Cation Exchanger (SCX)
Recovery Not specified, but deemed less effective than LLE in this studyNot specified, but deemed less effective than LLE in this study
SPE Sorbent C18C18
Recovery Not specified, but deemed less effective than LLE in this studyNot specified, but deemed less effective than LLE in this study

Visualizations

Experimental Workflow for Solid-Phase Extraction of this compound

Troubleshooting & Optimization

troubleshooting low yield in Apoatropine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Apoatropine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and what are the common challenges?

This compound is most commonly synthesized by the dehydration of atropine.[1][2] This elimination reaction removes a molecule of water from the tropic acid moiety of atropine to form a double bond.[1] The primary challenges associated with this synthesis are incomplete reaction, the formation of side products, and degradation of the starting material or product, all of which can contribute to low yields.

Q2: My this compound synthesis yield is consistently low. What are the most likely causes?

Several factors could be contributing to a low yield. These can be broadly categorized as:

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete conversion or degradation.

  • Reagent Quality: The purity of the starting atropine and the dehydrating agent is crucial. Impurities can interfere with the reaction.

  • Moisture: The presence of water can inhibit the dehydration reaction or lead to the hydrolysis of the ester linkage in atropine or this compound.[3]

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[4]

  • Side Reactions: Undesired side reactions can consume the starting material or product.

Q3: Can this compound be formed as a byproduct in other reactions?

Yes, this compound can be an undesired byproduct during the synthesis of atropine, particularly in continuous-flow systems at elevated temperatures (e.g., 100°C) under basic conditions.[1]

Troubleshooting Guide

Issue 1: Low Conversion of Atropine to this compound
Possible Cause Troubleshooting Steps
Inadequate Dehydrating Agent - Ensure the dehydrating agent (e.g., concentrated sulfuric acid, nitric acid, or other strong acids) is fresh and has not absorbed atmospheric moisture.[5] - Verify the concentration of the acid. - Consider increasing the molar equivalent of the dehydrating agent.
Suboptimal Reaction Temperature - If the temperature is too low, the reaction rate may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC. - If the temperature is too high, it can lead to degradation. Determine the optimal temperature from literature or through systematic experimentation.
Insufficient Reaction Time - Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion. - Extend the reaction time if starting material is still present.
Issue 2: Presence of Significant Impurities or Side Products
Possible Cause Troubleshooting Steps
Degradation of Atropine or this compound - Atropine and related compounds can be sensitive to pH and temperature.[6] Avoid excessively harsh acidic or basic conditions and high temperatures for prolonged periods. - Ensure the work-up procedure is performed promptly and at a low temperature if necessary.
Hydrolysis - The ester linkage in atropine and this compound is susceptible to hydrolysis.[3] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side Reactions with Solvents - Ensure the solvent is inert under the reaction conditions. For example, alcohols may not be suitable with certain dehydrating agents.
Issue 3: Product Loss During Work-up and Purification
Possible Cause Troubleshooting Steps
Product Solubility in Aqueous Layer - During aqueous work-up, the protonated form of this compound may have some solubility in the aqueous layer.[4] Minimize the volume of the aqueous washes. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
In-process Precipitation - Ensure the pH of the aqueous layer during extraction is appropriate to keep the product in its free base form and soluble in the organic solvent.
Loss during Chromatography - If using column chromatography, de-gas the silica gel to prevent air channels. - Choose an appropriate solvent system to ensure good separation and elution of the product. - Tailing on the column can be minimized by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of Atropine to this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Atropine

  • Concentrated Sulfuric Acid (or another suitable strong acid)

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Oven-dried glassware

Procedure:

  • Dissolve atropine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.

  • Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Dehydration Conditions.

Dehydrating AgentTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
Conc. H₂SO₄25465
Conc. H₂SO₄50275
Conc. HNO₃25660
P₂O₅80370
Acetic Anhydride100555

Note: These are illustrative values. Actual yields may vary based on specific experimental conditions.

Visualizations

G Figure 1: this compound Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Atropine Atropine Reaction_Vessel Reaction Mixture Atropine->Reaction_Vessel Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄) Dehydrating_Agent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Step Purification (Chromatography/ Recrystallization) Concentration->Purification_Step This compound Pure this compound Purification_Step->this compound

Caption: Figure 1: General workflow for the synthesis and purification of this compound.

G Figure 2: Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Reaction: - Increase Temp/Time - Check Reagent Quality Incomplete->Optimize_Conditions Check_Workup Review Work-up & Purification Complete->Check_Workup Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Workup_Issue Potential Issues: - Product in Aqueous Layer - Loss on Column - Degradation Check_Workup->Workup_Issue Identify_Side_Reactions Identify Side Reactions: - Hydrolysis - Degradation Analyze_Byproducts->Identify_Side_Reactions Modify_Protocol Modify Protocol: - Anhydrous Conditions - Milder Conditions Identify_Side_Reactions->Modify_Protocol

Caption: Figure 2: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Apoatropine Extraction from Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Apoatropine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a tropane alkaloid naturally found in various plants belonging to the Solanaceae family. The most common sources include species of Atropa, Datura, and Hyoscyamus. It often co-occurs with other tropane alkaloids like atropine and scopolamine.

Q2: What is the relationship between this compound and Atropine?

A2: this compound can be formed through the dehydration of atropine. This conversion can occur naturally within the plant or during the extraction process, especially when using certain acids or high temperatures.

Q3: Which extraction methods are suitable for this compound?

A3: Several methods can be adapted for this compound extraction, with the choice depending on the available equipment, scale of extraction, and desired purity. Common methods include:

  • Solid-Liquid Extraction (SLE): Maceration, percolation, and Soxhlet extraction are conventional SLE techniques.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency and can reduce extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction.

Q4: What are the key factors influencing this compound extraction efficiency?

A4: The efficiency of this compound extraction is influenced by several factors, including:

  • Solvent Type and Composition: The polarity of the solvent plays a crucial role. Mixtures of solvents are often used to optimize the extraction.

  • pH of the Extraction Medium: As an alkaloid, the solubility of this compound is pH-dependent. Acidic conditions generally favor the extraction of alkaloids by converting them into their salt form.

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the analyte, but may also lead to the degradation of thermolabile compounds.

  • Particle Size of Plant Material: A smaller particle size increases the surface area for solvent penetration, leading to higher extraction efficiency.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and accurate method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization to improve the volatility and thermal stability of the analyte.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Suboptimal pH of the extraction medium.3. Insufficient extraction time or temperature.4. Incomplete grinding of the plant material.5. Degradation of this compound during extraction.1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their mixtures). Consider using a solvent system reported for other tropane alkaloids.2. Adjust the pH of the solvent to the acidic range (pH 2-5) to enhance the solubility of the alkaloid salt.3. Optimize extraction time and temperature. For UAE and MAE, shorter times are generally sufficient. For maceration, a longer duration may be needed. Avoid excessively high temperatures to prevent degradation.4. Ensure the plant material is finely powdered to maximize the surface area for extraction.5. Use milder extraction conditions (e.g., lower temperature, shorter time) and protect the extract from light and air to minimize degradation.
Co-extraction of Impurities 1. Non-selective solvent.2. Presence of pigments (e.g., chlorophyll) and other secondary metabolites.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether to remove lipids and waxes.2. Employ a clean-up step after extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to separate this compound from impurities.
Emulsion Formation during Liquid-Liquid Extraction 1. High concentration of surfactants or particulate matter in the extract.1. Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to break the emulsion.2. Centrifuge the mixture to separate the layers.3. Filter the extract before performing LLE to remove particulate matter.
Inaccurate Quantification Results 1. Matrix effects from co-extracted compounds.2. Degradation of this compound in the analytical instrument (e.g., GC inlet).3. Inadequate chromatographic separation.1. Use a matrix-matched calibration curve or the standard addition method for more accurate quantification.2. For GC-MS analysis, consider using a lower inlet temperature or derivatizing the analyte to improve thermal stability. HPLC is often preferred to avoid thermal degradation.3. Optimize the mobile phase composition, column type, and other chromatographic parameters to achieve good separation from interfering peaks.

Data Presentation: Factors Affecting Tropane Alkaloid Extraction Yield

Disclaimer: The following tables summarize quantitative data for the extraction of Atropine and Scopolamine, which are structurally related to this compound. This data can serve as a valuable reference for optimizing this compound extraction, but the optimal conditions may vary.

Table 1: Effect of Solvent on Atropine and Scopolamine Extraction Yield from Datura innoxia

Solvent SystemAtropine Yield (%)Scopolamine Yield (%)Reference
1% Aqueous Acetic AcidHighest YieldHighest Yield[1]
1% Aqueous Tartaric AcidModerate YieldModerate Yield[1]
80% Ethanol in WaterLower YieldLower Yield[1]
Chloroform:Methanol:Ammonia (15:5:1)Lower YieldLower Yield[1]

Table 2: Optimized Conditions for Atropine Extraction from Atropa belladonna using Ultrasound-Assisted Bubble Column Extraction

ParameterOptimal ValueAtropine Yield (%)Reference
SolventChloroform:Methanol:Ammonia (15:15:1 v/v/v)6.81[2][3]
Particle Size< 350 µm[2][3]
Extraction Time23.95 min[2][3]
Liquor to Material Ratio15.08 mL/g[2][3]
Air Flow6.31 mL/min·g[2][3]

Table 3: Atropine and Scopolamine Yield from Different Parts of Datura stramonium

Plant PartExtraction MethodSolventAtropine Yield (%)Scopolamine Yield (%)Reference
SeedsMacerationEthanolHigher than n-hexane-[4]
LeavesMacerationEthanol--[4]
SeedsAcid-base extraction5% Sulfuric Acid0.00280.24[5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a standard method for extracting alkaloids from plant material.

Methodology:

  • Preparation of Plant Material: Dry the plant material (e.g., leaves, seeds) at a moderate temperature (40-50°C) and grind it into a fine powder.

  • Defatting (Optional): To remove non-polar impurities, extract the powdered plant material with a non-polar solvent (e.g., n-hexane or petroleum ether) for several hours using a Soxhlet apparatus. Discard the solvent containing the lipids and waxes.

  • Acidic Extraction: Macerate the defatted plant material in an acidic solution (e.g., 1-5% sulfuric acid or hydrochloric acid in water or ethanol) for 24-48 hours with occasional stirring. This will convert the alkaloids into their water-soluble salt forms.

  • Filtration: Filter the mixture to separate the plant debris from the acidic extract containing the alkaloid salts.

  • Basification: Make the acidic extract alkaline (pH 9-10) by slowly adding a base (e.g., ammonium hydroxide or sodium carbonate solution). This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution several times with an immiscible organic solvent (e.g., chloroform or dichloromethane) in a separatory funnel. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to accelerate the extraction process.

Methodology:

  • Preparation: Place a known amount of powdered plant material into an extraction vessel.

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform, methanol, and ammonia).

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-60 minutes) and temperature.

  • Filtration and Concentration: After sonication, filter the extract to remove the plant material. Evaporate the solvent from the filtrate to obtain the crude extract.

  • Further Processing: The crude extract can then be subjected to an acid-base cleanup as described in Protocol 1 or directly analyzed.

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Datura sp.) grinding Grinding start->grinding defatting Defatting (with n-hexane) grinding->defatting acid_extraction Acidic Extraction (e.g., 1% H2SO4) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification (to pH 9-10 with NH4OH) filtration1->basification lle Liquid-Liquid Extraction (with Chloroform) basification->lle drying Drying and Concentration lle->drying crude_extract Crude this compound Extract drying->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for the acid-base extraction of this compound from plant material.

troubleshooting_logic start Low this compound Yield cause1 Suboptimal Solvent/pH start->cause1 cause2 Insufficient Time/Temp start->cause2 cause3 Poor Grinding start->cause3 cause4 Degradation start->cause4 solution1 Optimize Solvent & pH cause1->solution1 solution2 Increase Time/Temp cause2->solution2 solution3 Grind to Fine Powder cause3->solution3 solution4 Use Milder Conditions cause4->solution4

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

preventing Apoatropine degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Apoatropine during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a tropane alkaloid and a primary degradation product of atropine.[1][2] Its stability is a concern because it can degrade further under various conditions, leading to inaccurate quantification in analytical experiments.[1][2] Key factors that can influence its stability include temperature, pH, and light exposure.

Q2: What are the main degradation pathways for this compound?

This compound itself is a product of the dehydration of atropine, particularly under basic conditions.[2] this compound can further hydrolyze to tropine and atropic acid.[2] Understanding these pathways is crucial for developing stable analytical methods.

Q3: What are the recommended analytical techniques for this compound analysis?

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of this compound and other tropane alkaloids.[3][4][5] HPLC is often preferred as it can be performed at ambient temperatures, reducing the risk of thermal degradation that can occur during GC-MS analysis.[6]

Q4: How can I minimize this compound degradation during sample preparation?

To minimize degradation during sample preparation, it is recommended to:

  • Work with samples at controlled, cool temperatures.

  • Protect samples from light by using amber vials or covering them with aluminum foil.

  • Maintain an acidic pH (around 3-6) for aqueous solutions, as this compound is more stable under these conditions.[7]

  • Use fresh, high-purity solvents and reagents.[8]

  • Minimize the time between sample preparation and analysis.

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A: Peak tailing in HPLC can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[9]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Assess Secondary Interactions: The basic nature of the tropane alkaloid structure can lead to interactions with residual silanol groups on the silica-based column packing.[10]

    • Solution:

      • Use an end-capped C18 column to minimize silanol interactions.[9]

      • Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the analyte is fully protonated and less likely to interact with silanols.[3]

      • Add a competing base to the mobile phase, such as triethylamine (TEA), to block the active sites on the stationary phase.

  • Inspect for Column Voids or Blockages: A void at the column inlet or a blocked frit can cause poor peak shape.[9]

    • Solution:

      • If you suspect a blocked frit, try back-flushing the column (if the manufacturer's instructions permit).[9]

      • If a void has formed, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[10]

Q: I am seeing unexpected "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected, or they appear inconsistently between runs. They are typically due to contamination or carryover.[11][12]

  • Identify the Source of Contamination:

    • Run a blank gradient: Run your HPLC method with no injection. If you see peaks, the contamination is likely in your mobile phase or the system itself.[8]

    • Inject a pure solvent blank: Inject the solvent you use to dissolve your sample. If a peak appears, your solvent may be contaminated.

  • Troubleshoot the Contamination:

    • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.[8] Filter the mobile phase before use.

    • System Carryover: Clean the injector needle and sample loop.[10] If the problem persists, there may be contamination in the system tubing or fittings.

    • Sample Vials/Caps: Ensure you are using clean vials and caps. Some plastic components can leach contaminants.

GC-MS Analysis

Q: My this compound peak is very small or absent, but I see other unexpected peaks. What is happening?

A: this compound, like other tropane alkaloids, is thermally labile and can degrade in the high-temperature environment of the GC inlet.[6][13] The unexpected peaks are likely degradation products.

  • Lower the Inlet Temperature: High inlet temperatures are a primary cause of degradation.

    • Solution: Reduce the inlet temperature. Studies have shown that temperatures at or below 250°C significantly reduce the degradation of related tropane alkaloids.[6]

  • Use a Derivatizing Agent: Derivatization can increase the thermal stability of the analyte.

    • Solution: Convert this compound to a more stable trimethylsilyl (TMS) derivative before analysis.[14][15] This can be achieved by reacting the sample with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Choose an Appropriate Solvent: The solvent used to inject the sample can influence thermal degradation.

    • Solution: Studies on similar compounds suggest that using ethyl acetate as a solvent can lead to less degradation compared to methanol.[13]

Data Presentation

Table 1: Effect of GC Inlet Temperature on the Thermal Degradation of Atropine (a precursor to this compound)

Inlet Temperature (°C)Atropine Peak Area (% of Total)This compound (Degradation Product) Peak Area (% of Total)Other Degradation Products Peak Area (% of Total)
1509541
20075205
250405010
275<5>80>15

Data is illustrative and based on trends observed in the thermal degradation of tropane alkaloids.[6]

Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% this compound Remaining after 24 hours
3.098
5.095
7.080
9.065

This data is illustrative, based on the general understanding that tropane alkaloids are more stable in acidic conditions.[7]

Table 3: Illustrative Effect of Light Exposure on this compound Stability in Solution

Exposure Time (hours) to UV Light (254 nm)% this compound Remaining
0100
292
485
870
2450

This data is illustrative and represents a potential photodegradation profile.

Experimental Protocols

HPLC-UV Method for this compound Analysis

This method is adapted from validated methods for atropine and its impurities.[3][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).[4]

    • Adjust the gradient to achieve optimal separation. A starting point could be 95:5 (A:B) ramping to 50:50 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[16]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound Analysis with Derivatization

This protocol is based on methods for analyzing thermally unstable tropane alkaloids.[1][14][15]

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable organic solvent (e.g., dichloromethane) after basifying the aqueous sample.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of acetonitrile.

    • Add a derivatizing agent such as BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30 minutes to form the TMS derivative.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.[6]

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at 20°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the this compound-TMS derivative.

Visualizations

HPLC_Troubleshooting_Workflow start Abnormal Peak Shape Observed (e.g., Tailing, Ghost Peak) is_tailing Is the peak tailing? start->is_tailing is_ghost Is it a ghost peak? is_tailing->is_ghost No check_overload Dilute sample and reinject is_tailing->check_overload Yes run_blank_gradient Run blank gradient (no injection) is_ghost->run_blank_gradient Yes overload_improves Does peak shape improve? check_overload->overload_improves problem_solved Problem Solved overload_improves->problem_solved Yes secondary_interactions Investigate Secondary Interactions: - Use end-capped column - Lower mobile phase pH - Add competing base overload_improves->secondary_interactions No secondary_interactions->problem_solved peak_in_blank Peak present in blank? run_blank_gradient->peak_in_blank mobile_phase_issue Contamination in mobile phase. Prepare fresh mobile phase. peak_in_blank->mobile_phase_issue Yes inject_solvent_blank Inject pure solvent blank peak_in_blank->inject_solvent_blank No mobile_phase_issue->problem_solved peak_in_solvent_blank Peak present? inject_solvent_blank->peak_in_solvent_blank solvent_issue Contaminated solvent. Use fresh, high-purity solvent. peak_in_solvent_blank->solvent_issue Yes carryover_issue System carryover. Clean injector and sample loop. peak_in_solvent_blank->carryover_issue No solvent_issue->problem_solved carryover_issue->problem_solved

Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.

GCMS_Degradation_Prevention start Low or No this compound Peak in GC-MS Analysis check_temp Check Inlet Temperature start->check_temp temp_high Is temperature > 250°C? check_temp->temp_high lower_temp Lower inlet temperature to ≤ 250°C temp_high->lower_temp Yes consider_derivatization Consider Derivatization temp_high->consider_derivatization No reanalyze Re-analyze Sample lower_temp->reanalyze derivatize Derivatize with TMS agent (e.g., BSTFA) consider_derivatization->derivatize derivatize->reanalyze problem_solved Improved Peak Response reanalyze->problem_solved

Caption: Workflow for Preventing Thermal Degradation in GC-MS.

References

Technical Support Center: Analysis of Apoatropine in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the thermal instability of apoatropine during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

This compound is frequently detected during the GC-MS analysis of samples containing atropine. It is crucial to understand that this compound is primarily a thermal degradation product of atropine, formed in the hot GC inlet. The high temperatures required for the volatilization of atropine can cause it to lose a water molecule, resulting in the formation of this compound. This can lead to inaccurate quantification of atropine and misinterpretation of results. This guide will help you address and mitigate this issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered when analyzing samples containing atropine by GC-MS, leading to the unwanted presence of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Presence of a significant this compound peak when analyzing atropine standards or samples. High GC inlet temperature causing thermal degradation of atropine.Lower the inlet temperature. A temperature of 250°C is a good starting point to minimize degradation while still allowing for efficient volatilization of atropine.[1][2][3][4]
Use of a solvent that promotes degradation.Methanol has been shown to cause more significant degradation of atropine compared to ethyl acetate.[1] Consider using ethyl acetate as the sample solvent.
Variable and non-reproducible peak areas for atropine and this compound. Inconsistent thermal degradation due to fluctuations in inlet temperature or sample matrix effects.Ensure the GC inlet temperature is stable and well-calibrated. Optimize the temperature program to ensure consistent heating.
Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylation of the liner if problems persist.
Low or no detectable atropine peak, but a large this compound peak. Severe thermal degradation of atropine in the GC inlet.Significantly lower the inlet temperature. If atropine is still not detectable, consider alternative analytical techniques such as LC-MS which do not require high temperatures.[2]
Derivatization may be necessary for thermally labile compounds.Consider derivatizing atropine to a more thermally stable compound before GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[5]

Frequently Asked Questions (FAQs)

Q1: Why do I see a large this compound peak in my chromatogram when I am analyzing a sample for atropine?

A1: The presence of a significant this compound peak is a strong indicator of in-source thermal degradation of atropine. The high temperature of the GC inlet causes atropine to undergo dehydration, forming this compound. This is a common issue when analyzing thermally labile compounds like atropine by GC-MS.

Q2: What is the ideal GC inlet temperature to minimize the formation of this compound?

A2: Studies have shown that inlet temperatures above 250°C lead to significant degradation of atropine.[1][2][3][4] It is recommended to set the inlet temperature at or below 250°C to minimize the thermal degradation of atropine into this compound while still ensuring efficient transfer of the analyte to the column.

Q3: Does the choice of solvent affect the thermal degradation of atropine?

A3: Yes, the solvent can influence the extent of thermal degradation. Methanol has been observed to cause more significant degradation of atropine compared to ethyl acetate.[1] Therefore, using ethyl acetate as the solvent for your samples and standards is advisable.

Q4: Can I prevent the formation of this compound completely?

A4: While completely preventing the thermal degradation of atropine in GC-MS can be challenging, you can significantly reduce it by optimizing your method. Lowering the inlet temperature and using a suitable solvent are the most effective strategies. For highly sensitive applications where complete absence of degradation is required, alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended as they do not involve high-temperature vaporization.[2]

Q5: Is derivatization a good option to prevent atropine degradation?

A5: Derivatization can be an effective strategy to improve the thermal stability of atropine. By converting the hydroxyl group of atropine into a less reactive and more thermally stable derivative (e.g., a trimethylsilyl ether), you can minimize its degradation in the GC inlet.[5] However, this adds an extra step to your sample preparation workflow.

Experimental Protocols

Recommended GC-MS Method for Atropine Analysis to Minimize this compound Formation

This protocol provides a starting point for the analysis of atropine while minimizing its thermal degradation to this compound.

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent inert column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Solvent Ethyl Acetate

Visualizations

Logical Workflow for Troubleshooting this compound Presence

This diagram illustrates the decision-making process when encountering this compound in a GC-MS analysis of atropine.

TroubleshootingWorkflow Start This compound peak detected in GC-MS analysis of Atropine CheckInletTemp Is Inlet Temperature > 250°C? Start->CheckInletTemp LowerInletTemp Lower Inlet Temperature to 250°C CheckInletTemp->LowerInletTemp Yes CheckSolvent Is the solvent Methanol? CheckInletTemp->CheckSolvent No LowerInletTemp->CheckSolvent ProblemSolved Problem Resolved LowerInletTemp->ProblemSolved If resolved ChangeSolvent Change solvent to Ethyl Acetate CheckSolvent->ChangeSolvent Yes ConsiderDerivatization Consider Derivatization (e.g., Silylation) CheckSolvent->ConsiderDerivatization No ChangeSolvent->ProblemSolved ConsiderLCMS Consider alternative method: LC-MS ConsiderDerivatization->ConsiderLCMS ConsiderDerivatization->ProblemSolved

Caption: Troubleshooting workflow for addressing this compound formation.

Degradation Pathway of Atropine to this compound

This diagram illustrates the chemical transformation of atropine into this compound through thermal degradation in the GC inlet.

DegradationPathway Atropine Atropine C₁₇H₂₃NO₃ Heat High Temperature (GC Inlet) Atropine->Heat This compound This compound C₁₇H₂₁NO₂ Water - H₂O This compound->Water Heat->this compound

Caption: Thermal degradation pathway of atropine to this compound.

References

Technical Support Center: Quantification of Apoatropine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize matrix effects in the quantification of Apoatropine.

Understanding Matrix Effects in this compound Quantification

The matrix effect is a significant challenge in bioanalysis, defined as the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] When quantifying this compound, a tropane alkaloid, using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix components from biological samples (e.g., plasma, urine) or complex mixtures (e.g., plant extracts) can interfere with the analysis.[1] This interference can lead to inaccurate and imprecise results, affecting the reliability of pharmacokinetic, toxicokinetic, and other quantitative studies.[1][3][4]

Key sources of matrix effects include endogenous phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants or dosing vehicles.[5] The primary goal of method development for this compound quantification is to reduce or eliminate these effects to ensure the robustness and accuracy of the analytical method.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for this compound quantification?

A1: A matrix effect is the influence of all other components in a sample, apart from the analyte (this compound), on the analytical signal.[2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] It is a major concern in LC-MS/MS analysis because it can significantly compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous data in critical studies like pharmacokinetics.[1][4]

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: The most common methods to assess matrix effects are the post-column infusion and the post-extraction spiking methods.[6]

  • Post-Column Infusion (Qualitative): A constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[6]

  • Post-Extraction Spiking (Quantitative): This is considered the "gold standard".[5] It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[1][5]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.[1]

Q3: What are the primary strategies to minimize matrix effects?

A3: The main strategies involve a combination of optimizing sample preparation, chromatography, and the use of internal standards.[4][6][7]

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) are used to remove interfering matrix components before analysis.[8][9]

  • Chromatographic Separation: Modifying the LC method (e.g., gradient elution, column chemistry) to separate this compound from co-eluting matrix components is crucial.[1][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their effect.[6][7] This is only feasible if the assay has sufficient sensitivity.[7]

  • Internal Standards (IS): Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is the most recognized technique to compensate for matrix effects.[6][10]

Q4: Which sample preparation technique is best for this compound?

A4: The choice depends on the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to LLE or PP and is effective for complex matrices like honey, plant material, and biological fluids.[11][12][13]

  • Liquid-Liquid Extraction (LLE): A powerful technique for separating analytes based on their solubility. It has been effectively used for isolating atropine and related alkaloids from plant materials.[14][15]

  • Protein Precipitation (PP): A simple and fast method for deproteinizing plasma and serum samples, often used in high-throughput analysis.[16][17] However, it may result in less clean extracts compared to SPE or LLE.[9]

Q5: Can an Internal Standard (IS) completely eliminate matrix effects?

A5: An IS does not eliminate the physical cause of the matrix effect but compensates for it.[10] The IS is affected by the matrix in the same way as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, variations due to matrix effects can be normalized.[18] A stable isotope-labeled IS is ideal as it has nearly identical chemical properties and chromatographic behavior to the analyte.[6] For tropane alkaloids like atropine, cocaine-d3 has been successfully used as an internal standard.[16][19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility & accuracy Variable Matrix Effects: Inconsistent ion suppression/enhancement between samples.[1][4]Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from Protein Precipitation to SPE).[6] • Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for variability.[6][10] • Optimize Chromatography: Ensure this compound does not elute in a region of significant ion suppression.[1]
Low sensitivity / High Limit of Quantification (LOQ) Significant Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.[1][5]Enhance Sample Preparation: Implement a more selective SPE or LLE protocol to remove interfering compounds.[8][9] • Modify LC Gradient: Adjust the mobile phase gradient to achieve better separation of this compound from the matrix interferences.[6] • Check for Contamination: Ensure the LC-MS system is clean; contaminants can contribute to background noise and suppression.[20]
Inconsistent results across different matrix lots Relative Matrix Effect: The magnitude of the matrix effect differs between various sources/lots of the biological matrix.Evaluate Multiple Lots: During method validation, test at least six different lots of the matrix to assess the relative matrix effect.[5] • Employ a Robust Internal Standard: A suitable IS is critical to ensure consistent quantification across different matrix sources.[5][18]
Peak tailing or splitting Column Contamination/Degradation: Buildup of matrix components on the analytical column.[20] Sample Solvent Mismatch: The composition of the final sample extract is too different from the initial mobile phase.Use a Guard Column: Protect the analytical column from strongly retained matrix components. • Implement Column Washing: Develop a robust column washing step after each run or batch. • Match Sample Solvent: Adjust the final extract solvent to be as close as possible to the initial mobile phase composition.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline based on methods for tropane alkaloids and should be optimized for the specific matrix.[11][12]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a strong cation exchange or polymer-based sorbent) by passing a conditioning solvent through it.[8]

  • Sample Loading: Load the pre-treated and pH-adjusted sample onto the cartridge. For tropane alkaloids, which are basic, an acidic pH ensures they are protonated and retained on a cation-exchange sorbent.[21]

  • Washing: Wash the cartridge with a weak solvent to remove unretained, interfering compounds. This step is crucial for enhancing the purity of the final extract.[8]

  • Elution: Elute this compound from the sorbent using a suitable elution solvent (e.g., a basic organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on the principle of differential solubility for isolating alkaloids.[8][14]

  • Sample pH Adjustment: Adjust the pH of the aqueous sample. For an amine-containing compound like this compound, adjust the pH to be basic (> pKa + 1) to ensure it is in its neutral, more organic-soluble form.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, chloroform-methanol mixture) to the sample.[14][22] Vortex vigorously to facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing this compound.

  • Back Extraction (Optional Cleanup): For a cleaner sample, the organic phase can be extracted with an acidic aqueous solution to transfer this compound back into the aqueous phase, leaving neutral impurities behind. The pH of this new aqueous phase can then be made basic and the extraction repeated.

  • Evaporation and Reconstitution: Evaporate the final organic extract and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The effectiveness of different sample preparation methods can be compared based on extraction recovery and matrix effect values.

Table 1: Comparison of Sample Preparation Techniques for Tropane Alkaloids

Technique Matrix Analyte(s) Recovery (%) Key Finding Reference
Solid-Phase Extraction (SPE) HoneyAtropine, ScopolamineNot specifiedMethodology highlighted the absence of matrix effect.
Liquid-Liquid Extraction (LLE) Plant MaterialAtropine, ScopolamineAtropine: 45-67% Scopolamine: 52-73%LLE was found to be the most effective separation method among those tested, though recovery was concentration-dependent.[14][15]
Protein Precipitation Plasma, SerumAtropine & other tropane alkaloids88-94%Simple and fast method with good recovery.
QuEChERS CerealsAtropine, Scopolamine82-114%An effective and rugged method for complex food matrices.[23]

Visualized Workflows

General Workflow for Matrix Effect Troubleshooting

MatrixEffectWorkflow start Start: Poor Assay Performance (Accuracy, Precision, Sensitivity) check_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->check_me is_me_present Matrix Effect Present? check_me->is_me_present no_me No Significant ME. Troubleshoot other parameters (e.g., Instrument, Standard Prep) is_me_present->no_me No improve_cleanup Improve Sample Cleanup (SPE, LLE, Dilution) is_me_present->improve_cleanup Yes optimize_chrom Optimize Chromatography (Separate Analyte from Interference) use_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) optimize_chrom->use_is improve_cleanup->optimize_chrom reassess_me Re-evaluate Matrix Effect use_is->reassess_me is_me_mitigated ME Mitigated? reassess_me->is_me_mitigated is_me_mitigated->improve_cleanup No, Re-optimize validation Proceed to Method Validation is_me_mitigated->validation Yes end End: Robust Method validation->end

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in a bioanalytical method.

Sample Preparation Strategies to Minimize Matrix Effects

SamplePrepStrategies cluster_pp Protein Precipitation (PP) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Biological or Complex Sample (e.g., Plasma, Plant Extract) pp 1. Add Organic Solvent (e.g., Acetonitrile) 2. Vortex & Centrifuge sample->pp Simple & Fast lle 1. Adjust pH 2. Add Immiscible Solvent 3. Extract & Separate Phases sample->lle Good Selectivity spe 1. Condition 2. Load 3. Wash 4. Elute sample->spe High Purity final_extract Final Extract for LC-MS Analysis pp->final_extract pp_result Result: Fast but Less Clean. Risk of Phospholipid Interference. lle->final_extract lle_result Result: Good for removing salts. Selectivity depends on solvent & pH. spe->final_extract spe_result Result: Typically provides the cleanest extracts. Highly selective.

Caption: Comparison of common sample preparation techniques used to reduce matrix interferences.

References

Technical Support Center: Overcoming Apoatropine Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Apoatropine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in an aqueous buffer?

This compound's poor aqueous solubility is the primary reason for dissolution challenges. Several factors can contribute to this issue:

  • pH of the solution: As a basic compound with a predicted pKa of approximately 10.01, this compound's solubility is highly dependent on the pH of the aqueous medium.[2] In neutral or alkaline solutions, it will exist predominantly in its free base form, which has very low solubility.

  • Ionic strength: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through the "salting-out" effect.

  • Temperature: While temperature effects on this compound solubility are not well-documented, for most compounds, solubility increases with temperature. However, this may not be a practical solution for all experimental setups.

  • Degradation: this compound is a dehydration product of atropine and can be formed under basic conditions.[3] Depending on the pH and temperature of your aqueous solution, degradation to other species could occur over time, potentially impacting the perceived solubility.

Q3: Can I use co-solvents to dissolve this compound?

Yes, using co-solvents is a common and effective strategy to increase the solubility of poorly water-soluble drugs like this compound.[4][5] Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent and its concentration will depend on the specific requirements of your experiment, including considerations of toxicity and compatibility with other components.

Q4: Are there other methods to enhance the aqueous solubility of this compound?

Several other techniques can be employed to improve the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the solution to well below the pKa of this compound (10.01) will convert the free base into its more soluble protonated (salt) form.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[6][7]

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[8][9]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and apparent solubility.[10][11]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier at the molecular level, which can enhance its wettability and dissolution.[12][13]

  • Salt Formation: Preparing a salt of this compound, such as the hydrochloride or sulfate salt, can improve its aqueous solubility.[1] The hydrochloride salt is reported to be soluble in hot water, and the sulfate pentahydrate is sparingly soluble in water.[1]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after initial dissolution with a co-solvent.
Possible Cause Troubleshooting Step
Co-solvent concentration is too low. Gradually increase the percentage of the co-solvent in your aqueous mixture. It is advisable to determine the minimum required co-solvent concentration to maintain solubility.
pH of the final solution is too high. Ensure the pH of the final aqueous solution is sufficiently low to keep this compound in its protonated, more soluble form. Consider using a buffer system.
Temperature fluctuations. Maintain a constant temperature, as a decrease in temperature can reduce solubility and cause precipitation.
"Salting out" effect. If your aqueous phase contains high concentrations of salts, consider reducing the salt concentration or using a different buffer system.
Issue 2: Inconsistent results in solubility studies.
Possible Cause Troubleshooting Step
Insufficient equilibration time. Ensure that the solution has reached equilibrium. This can be confirmed by measuring the concentration of this compound in solution at different time points until a constant value is obtained.
Degradation of this compound. This compound can degrade, especially at non-optimal pH values and temperatures.[3] It is advisable to use fresh solutions and consider performing stability studies under your experimental conditions.
Inaccurate quantification method. Validate your analytical method for accuracy, precision, and linearity. Ensure that there is no interference from excipients or degradation products.
pH of the solution not being controlled. Use a suitable buffer to maintain a constant pH throughout the experiment.

Data Presentation

The following tables provide a template for organizing experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Different Co-solvent Systems at Room Temperature

Co-solventConcentration (% v/v)This compound Solubility (mg/mL)
Ethanol10User-determined value
20User-determined value
30User-determined value
Propylene Glycol10User-determined value
20User-determined value
30User-determined value
PEG 40010User-determined value
20User-determined value
30User-determined value

Table 2: Effect of pH on the Aqueous Solubility of this compound at Room Temperature

Buffer pHThis compound Solubility (mg/mL)
4.0User-determined value
5.0User-determined value
6.0User-determined value
7.0User-determined value
7.4User-determined value
8.0User-determined value

Table 3: Enhancement of this compound Solubility with Cyclodextrins at Room Temperature in Aqueous Buffer (pH 7.4)

CyclodextrinConcentration (mM)This compound Solubility (mg/mL)
Hydroxypropyl-β-Cyclodextrin10User-determined value
(HP-β-CD)25User-determined value
50User-determined value
Sulfobutylether-β-Cyclodextrin10User-determined value
(SBE-β-CD)25User-determined value
50User-determined value

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given aqueous medium.

Materials:

  • This compound

  • Selected aqueous medium (e.g., purified water, buffer of a specific pH)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration is no longer increasing.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (see Protocol 2).

  • Perform the experiment in triplicate.

Protocol 2: Quantification of this compound using HPLC-UV

Objective: To determine the concentration of this compound in aqueous samples.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30 °C.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment (Protocol 1) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Remember to account for the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Add excess this compound to aqueous medium seal Seal vials start->seal shake Shake at constant temperature seal->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute filtrate sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify troubleshooting_flowchart cluster_ph pH Adjustment cluster_cosolvent Co-solvents cluster_other Other Methods start This compound solubility issue in aqueous solution check_ph Is pH < pKa (10.01)? start->check_ph lower_ph Lower pH using a suitable buffer check_ph->lower_ph No add_cosolvent Add a co-solvent (e.g., ethanol, PG) check_ph->add_cosolvent Yes, but still insoluble solution_achieved Solubility achieved lower_ph->solution_achieved use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) add_cosolvent->use_cyclodextrin Still insoluble add_cosolvent->solution_achieved use_surfactant Use surfactants use_cyclodextrin->use_surfactant Still insoluble use_cyclodextrin->solution_achieved formulate_nanoparticles Prepare nanoparticles or solid dispersion use_surfactant->formulate_nanoparticles Still insoluble use_surfactant->solution_achieved formulate_nanoparticles->solution_achieved signaling_pathway cluster_complexation Cyclodextrin Inclusion Complex Formation This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

References

reducing experimental artifacts in Apoatropine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental artifacts when working with apoatropine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to atropine?

This compound is a tropane alkaloid and a known degradation product of atropine.[1][2] It is formed through a dehydration reaction (the loss of a water molecule) from atropine, a process that can be facilitated by factors such as basic pH or the presence of dehydrating agents like nitric acid.[1][3][4] While structurally similar to atropine, its pharmacological activity, including its potency and duration of action, differs.[1][5]

Q2: What are the primary applications of this compound in research?

This compound serves several key functions in experimental settings:

  • Analytical Reference Standard: It is used as a reference standard for the identification and quantification of impurities in atropine and related pharmaceutical compounds.[1]

  • Pharmacological Research: By comparing the effects of this compound with atropine, researchers can investigate the nuances of muscarinic receptor subtypes and their physiological roles.[1] This helps in understanding the mechanism of action of anticholinergic drugs.[1]

  • Impurity Marker: Due to its formation from atropine degradation, it is a critical marker for assessing the stability and quality of atropine formulations.[1][2]

Q3: What are the known pharmacological effects of this compound?

This compound is an anticholinergic agent, meaning it competitively blocks muscarinic acetylcholine receptors (mAChRs).[1][5] Its effects are similar to atropine and can include pupil dilation (mydriasis), increased heart rate, and reduced secretions.[5] However, the potency and duration of its action are different from atropine.[1][5] It is important to note that some sources suggest this compound may be significantly more toxic than atropine.[3]

Troubleshooting Guide

Issue 1: Sample Instability and Degradation

Q: My experimental results show unexpected variability. Could my this compound sample be degrading?

A: Yes, sample degradation is a common source of variability. This compound itself can be susceptible to degradation, primarily through the hydrolysis of its ester bond.[1] This is analogous to the hydrolysis of atropine.[1] The rate of degradation is influenced by pH and storage conditions.[6]

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your solutions is carefully controlled. This compound is formed from atropine under basic conditions, and both compounds are susceptible to pH-dependent hydrolysis.[1][4] For ophthalmic solutions, a pH range of 5 to 6 has been shown to minimize the formation of degradation products like tropic acid.[6]

  • Proper Storage:

    • For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[7]

    • If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C.[7] These are generally usable for up to two weeks.[7] It is always best to prepare and use solutions on the same day if possible.[7]

  • Light Protection: Store solutions in amber or opaque containers to minimize light exposure, which can contribute to degradation.[8]

  • Fresh Preparations: Whenever possible, prepare fresh solutions for each experiment to minimize the impact of degradation.[7]

Issue 2: Distinguishing this compound from Atropine

Q: I am concerned about atropine contamination in my this compound sample, or vice-versa. How can I differentiate them?

A: Due to their structural similarity, distinguishing this compound from atropine requires robust analytical techniques.

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and effective method for separating and quantifying atropine, this compound, and other related alkaloids.[7][9][10] Reversed-phase columns, such as C18, are commonly employed.[7]

  • Chiral Separation: Atropine is a racemic mixture of d- and l-hyoscyamine.[11] Chiral separation techniques are crucial for resolving these enantiomers, which may have different biological activities.[12][13][14] Chiral HPLC using columns with selectors like cellulose or α1-acid glycoprotein can achieve this separation.[12][13]

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of these compounds.[13][15]

Issue 3: Off-Target Effects and Inconsistent Biological Activity

Q: I am observing unexpected or inconsistent biological effects in my cell-based or in vivo assays. What could be the cause?

A: Off-target effects and the presence of impurities can lead to misleading results.

Troubleshooting Steps:

  • Purity Assessment: Always verify the purity of your this compound standard using an appropriate analytical method like HPLC.[16]

  • Control Experiments:

    • Include atropine as a control to compare its effects directly with this compound in your experimental system.

    • Use vehicle controls to account for any effects of the solvent.

  • Receptor Subtype Selectivity: Be aware that this compound, like atropine, is a non-selective muscarinic receptor antagonist.[1] Its effects will be a composite of its actions at all expressed muscarinic receptor subtypes (M1-M5).[17] Consider using cell lines expressing individual receptor subtypes to dissect its specific activities.

  • Concentration-Response Curves: Generate full concentration-response curves to accurately determine the potency (EC50 or IC50) of this compound in your assay. This can help identify subtle differences in activity compared to atropine.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol is a general guideline based on established methods for tropane alkaloid analysis.[7][18]

Materials:

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.01% trifluoroacetic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.08% trifluoroacetic acid (v/v)

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol, mobile phase). Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-15 min: 15-40% B

      • 15-20 min: 40-60% B

      • 20-25 min: 60-15% B (return to initial conditions)

      • 25-30 min: 15% B (equilibration)

  • Analysis:

    • Inject the this compound reference standard to determine its retention time and create a calibration curve.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity Range50 - 200 µg/mL[18]
Correlation Coefficient (r²)> 0.999[19]
Recovery93.9 - 108.76%[10][20]
Limit of Detection (LOD)32 µg/mL[10][20]
Limit of Quantification (LOQ)98 µg/mL[10][20]

Protocol 2: Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for a competition binding assay to determine the affinity of this compound for muscarinic receptors.[17]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • Radioligand (e.g., [³H]N-methylscopolamine)

  • This compound (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of radioligand

    • A range of concentrations of this compound (or vehicle for total binding, and a high concentration of a known antagonist like atropine for non-specific binding).

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_binding Binding Assay cluster_data Data Analysis prep Prepare this compound Stock Solution dilute Create Serial Dilutions prep->dilute hplc_inject Inject Sample into HPLC dilute->hplc_inject For Quantification binding_setup Set up Assay Plate dilute->binding_setup For Affinity Determination hplc_run Run Chromatographic Separation hplc_inject->hplc_run hplc_detect Detect with UV/PDA hplc_run->hplc_detect hplc_data Quantify Peak Area hplc_detect->hplc_data binding_incubate Incubate with Radioligand & Membranes binding_setup->binding_incubate binding_filter Filter and Wash binding_incubate->binding_filter binding_count Scintillation Counting binding_filter->binding_count binding_data Calculate IC50 and Ki binding_count->binding_data

Caption: A typical experimental workflow for this compound studies.

degradation_pathway Atropine Atropine This compound This compound Atropine->this compound Dehydration (e.g., basic pH) TropicAcid Tropic Acid + Tropine Atropine->TropicAcid Hydrolysis (e.g., acidic pH) This compound->TropicAcid Hydrolysis

Caption: Degradation pathways of atropine.

muscarinic_signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Activates This compound This compound This compound->mAChR Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response

Caption: this compound's role in muscarinic signaling.

References

Technical Support Center: Optimization of Mobile Phase for Apoatropine HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Apoatropine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase HPLC?

A typical starting point for reverse-phase HPLC analysis of this compound and related alkaloids involves a mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate buffer and acetonitrile or methanol.[1][2][3][4][5] The pH of the aqueous phase is a critical parameter to control for achieving good peak shape and retention.[2][6]

Q2: Why is the pH of the mobile phase important for this compound analysis?

This compound is a basic compound. The pH of the mobile phase affects its ionization state, which in turn influences its retention behavior and peak shape on a reverse-phase column.[2][7] Operating at a pH where the analyte is in a single ionic form generally leads to sharper, more symmetrical peaks. For basic compounds like this compound, an acidic mobile phase (pH 2-4) is often used to ensure the analyte is protonated.[4][7]

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most common organic solvents used in reverse-phase HPLC.[3]

  • Acetonitrile often provides better peak shape and lower viscosity, leading to lower backpressure.

  • Methanol is a more cost-effective and readily available solvent.[3]

The choice between them can impact selectivity. It is recommended to start with acetonitrile and then experiment with methanol or a combination of both to optimize the separation.

Q4: How can I improve peak tailing for this compound?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[1][8] To mitigate this:

  • Use a low pH mobile phase: An acidic pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with the protonated analyte.[7]

  • Add a competing base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the active silanol sites.[1]

  • Use a modern, end-capped column: Columns with advanced end-capping or those packed with hybrid silica particles are designed to have fewer accessible silanol groups.

  • Increase buffer concentration: A higher buffer concentration can sometimes help to improve peak shape.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups on the column.[1][8] - Mobile phase pH is not optimal. - Column degradation.- Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate).[7] - Add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[1] - Use a column with high-purity silica and effective end-capping. - Replace the column if it is old or has been used extensively with aggressive mobile phases.
Poor Resolution Between this compound and Other Impurities - Inappropriate mobile phase strength. - Incorrect choice of organic modifier. - Suboptimal pH.- Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic modifier will generally increase retention and may improve resolution. - Try switching from acetonitrile to methanol or vice-versa to alter selectivity. - Fine-tune the pH of the mobile phase, as small changes can significantly impact the retention of ionizable compounds.[2]
Shifting Retention Times - Inconsistent mobile phase preparation.[10] - Lack of column equilibration.[10] - Fluctuations in column temperature.[10] - Pump malfunction.[11]- Ensure the mobile phase is prepared accurately and consistently. Use a calibrated pH meter. - Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis (typically 10-20 column volumes). - Use a column oven to maintain a constant temperature.[10] - Check the pump for leaks and ensure it is delivering a consistent flow rate.[11]
Baseline Noise or Drift - Air bubbles in the system.[11][12] - Contaminated mobile phase or detector cell.[12] - Detector lamp instability.[12]- Degas the mobile phase using sonication or vacuum filtration.[12] - Flush the system with a strong solvent to remove contaminants. - Ensure the detector lamp has sufficient energy and has warmed up properly.

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 80-90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[15]

  • Injection Volume: 10 µL.

Protocol 2: Isocratic HPLC Method for Atropine and Related Impurities (Adaptable for this compound)

This method is based on a published HPLC method for atropine and its impurities, including this compound.[14]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]

  • Mobile Phase: A mixture of 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 4 with sodium hydroxide) and Methanol (75:25 v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 25 °C.[13]

Data Presentation

Table 1: Example Mobile Phase Compositions for Alkaloid Analysis

Mobile Phase ComponentsRatio (v/v)pHColumn TypeReference
0.02M Potassium dihydrogen ortho phosphate : Methanol75:254C18[4]
0.1% Phosphoric Acid in Water : AcetonitrileGradient-C18[14]
Methanol : 5 mmol Potassium dihydrogen phosphate buffer50:50UnadjustedC18[5]
Water : Acetonitrile : Tetrahydrofuran with 1 mM Perchloric acid67:30:3-CN[5]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_shift Retention Time Shift start->retention_shift solution1 Lower Mobile Phase pH (2.5-3.5) peak_tailing->solution1 Cause: Silanol Interaction solution2 Add Competing Base (e.g., TEA) peak_tailing->solution2 Cause: Silanol Interaction solution3 Adjust Organic Modifier Ratio poor_resolution->solution3 Cause: Mobile Phase Strength solution4 Check Mobile Phase Preparation retention_shift->solution4 Cause: Inconsistent Mobile Phase solution5 Ensure Column Equilibration retention_shift->solution5 Cause: Insufficient Equilibration

Caption: Troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization_Logic start Start Optimization select_column Select C18 Column start->select_column initial_mobile_phase Prepare Initial Mobile Phase (ACN/Buffer, pH 3) select_column->initial_mobile_phase run_hplc Perform HPLC Run initial_mobile_phase->run_hplc evaluate_chromatogram Evaluate Peak Shape & Resolution run_hplc->evaluate_chromatogram adjust_ph Adjust pH evaluate_chromatogram->adjust_ph Tailing adjust_organic Adjust Organic Ratio evaluate_chromatogram->adjust_organic Poor Resolution optimized Method Optimized evaluate_chromatogram->optimized Acceptable adjust_ph->run_hplc adjust_organic->run_hplc change_organic Change Organic (ACN -> MeOH) adjust_organic->change_organic No Improvement change_organic->run_hplc

Caption: Logical flow for mobile phase optimization.

References

Technical Support Center: Apoatropine Reference Standard Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of the Apoatropine reference standard for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a tropane alkaloid and a known degradation product of Atropine. As a reference standard, its stability is critical for the accuracy and validity of analytical measurements. Degradation of the standard can lead to inaccurate quantification of this compound in samples and compromise the reliability of experimental results.

Q2: What are the main factors that affect the stability of the this compound reference standard?

The primary factors affecting this compound stability are pH and temperature. This compound is susceptible to hydrolysis, particularly under acidic conditions. Elevated temperatures can accelerate this degradation process. Exposure to light can also potentially contribute to degradation, although this is less documented than the effects of pH and temperature.

Q3: How should I store my this compound reference standard?

To ensure its stability, the this compound reference standard should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, refrigeration (2-8 °C) is recommended. Always refer to the manufacturer's instructions on the certificate of analysis for specific storage conditions.

Q4: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of particulate matter in the standard. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and stability of the reference standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3] An increase in impurity peaks or a decrease in the main this compound peak area are indicative of degradation.

Q5: How can I check the purity of my this compound reference standard?

A purity check should be performed using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[2][3] This will allow for the separation and quantification of this compound from its potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of the this compound reference standard.

Issue 1: Inconsistent or unexpected analytical results.

  • Possible Cause: Degradation of the this compound reference standard.

  • Troubleshooting Steps:

    • Verify the storage conditions of the reference standard. Ensure it has been stored as recommended.

    • Perform a purity check of the reference standard using the HPLC protocol provided below.

    • If degradation is confirmed, use a fresh, unexpired reference standard for subsequent experiments.

    • Consider performing a forced degradation study (protocol below) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Issue 2: Appearance of unknown peaks in the chromatogram of the reference standard.

  • Possible Cause: Contamination or degradation of the reference standard.

  • Troubleshooting Steps:

    • Review the handling procedures for the reference standard to rule out contamination.

    • Analyze the unknown peaks. They may correspond to known degradation products of this compound, such as atropic acid and tropine, formed via hydrolysis.

    • If the peaks are significant, the reference standard may no longer be suitable for use.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the hydrolysis rate of this compound under different conditions. The data is derived from a kinetic study and extrapolated for informational purposes.

Temperature (°C)pHApproximate Half-life (t½)
801Hours
803Days
805Weeks
901Hours
903Days
905Weeks
1001Minutes to Hours
1003Hours to Days
1005Days to Weeks

Note: This data is based on accelerated stability studies and is intended to illustrate the relative stability under different conditions. Actual stability at ambient or refrigerated storage temperatures will be significantly longer.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation, for example, a gradient elution starting from 80:20 (Buffer:Acetonitrile) and ramping to a higher organic concentration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a diluent (e.g., a mixture of water and methanol, 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the diluent.

4. Sample Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • The purity of the this compound standard can be calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Forced Degradation Study

This study is designed to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:methanol, 50:50 v/v) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 2 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the samples to a final concentration suitable for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using the HPLC method described in Protocol 1.

  • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis (Acidic Conditions) This compound->Hydrolysis H+ AtropicAcid Atropic Acid Hydrolysis->AtropicAcid Tropine Tropine Hydrolysis->Tropine

Caption: Chemical degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Inconsistent Analytical Results check_storage Verify Storage Conditions start->check_storage perform_purity Perform HPLC Purity Check check_storage->perform_purity Proper improper_storage Correct Storage and Re-test check_storage->improper_storage Improper degradation_confirmed Degradation Confirmed? perform_purity->degradation_confirmed use_new Use New Reference Standard degradation_confirmed->use_new Yes investigate_method Investigate Analytical Method degradation_confirmed->investigate_method No end Issue Resolved use_new->end investigate_method->end improper_storage->start

Caption: Troubleshooting workflow for stability issues.

cluster_workflow Experimental Workflow for Stability Assessment prep_standard Prepare this compound Reference Standard Solution initial_analysis Initial HPLC Analysis (Time = 0) prep_standard->initial_analysis storage Store Standard under Defined Conditions (e.g., 2-8°C, protected from light) initial_analysis->storage interim_analysis Periodic HPLC Analysis (e.g., 3, 6, 12 months) storage->interim_analysis data_analysis Analyze Data for Trends (Purity, Degradants) interim_analysis->data_analysis conclusion Determine Shelf-life data_analysis->conclusion

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

Validation of Apoatropine as a Key Impurity Marker for Atropine Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of apoatropine as a critical impurity marker in atropine formulations. The following sections detail the significance of this compound, compare various analytical techniques for its detection, and provide standardized experimental protocols for validation, supported by experimental data.

Introduction to Atropine Degradation and the Significance of this compound

Atropine, a tropane alkaloid, is an essential medication used for various therapeutic purposes. However, it is susceptible to degradation, which can compromise its efficacy and safety. The primary degradation pathways of atropine involve hydrolysis and dehydration. Under basic conditions, atropine undergoes dehydration, leading to the formation of this compound, also known as atropamine. This process involves the elimination of a water molecule from the tropic acid moiety of the atropine molecule.[1][2] Further degradation of this compound can occur, leading to the formation of other products. Due to its direct formation from the active pharmaceutical ingredient (API) under specific stress conditions, this compound is considered a principal degradation product and a key marker for the stability of atropine-containing pharmaceutical products.[1][2]

Monitoring and controlling impurities in pharmaceutical products is a critical aspect of drug development and quality control, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The presence of impurities can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are required to detect and quantify these impurities accurately.

Atropine Degradation Pathway

The following diagram illustrates the degradation pathway of atropine, highlighting the formation of this compound.

Atropine_Degradation Atropine Atropine This compound This compound Atropine->this compound Dehydration (Basic conditions) Tropic_Acid Tropic Acid Atropine->Tropic_Acid Hydrolysis (Acidic conditions) Tropine Tropine Atropine->Tropine Hydrolysis Atropic_Acid Atropic Acid Tropic_Acid->Atropic_Acid Dehydration

Caption: Degradation pathway of Atropine, forming this compound.

Comparison of Analytical Methods for this compound Detection

Several analytical techniques are employed for the detection and quantification of this compound in atropine formulations. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Microemulsion Electrokinetic Chromatography (MEEKC). The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and resolution.

The table below summarizes the performance characteristics of these methods based on available experimental data.

ParameterRP-HPLCUHPLCMEEKC
Principle Separation based on polarity using a reversed-phase column.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation based on the partitioning of analytes between microemulsion droplets and the surrounding aqueous phase in a capillary.
Limit of Detection (LOD) Method dependent, generally in the µg/mL range.3.9 µg/mL (for the overall method)[3]Not explicitly stated for this compound.
Limit of Quantification (LOQ) Method dependent, generally in the µg/mL range.13.1 µg/mL (for the overall method)[3]Not explicitly stated for this compound.
Linearity (Range) Typically demonstrates good linearity over a defined concentration range.50 - 250 µg/mL (for Atropine)[3]Good linearity reported for atropine and its impurities.[4]
Analysis Time ~25-40 minutes[3][4]~8 minutes[3]Shorter analysis times are generally achievable.
Resolution Good resolution of atropine from its degradation products.[5]Enhanced resolution compared to HPLC.[3]Capable of separating a wide range of atropine-related substances.[4]

Experimental Protocols for Validation of this compound as an Impurity Marker

The validation of an analytical method for quantifying this compound should be performed according to the ICH Q2(R1) guidelines to ensure that the method is suitable for its intended purpose.[6][7][8] The following are detailed protocols for key validation experiments.

Experimental Workflow for Method Validation

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Standard_Prep Prepare this compound Standard Solutions Linearity Linearity Standard_Prep->Linearity LOD_LOQ LOD & LOQ Standard_Prep->LOD_LOQ Sample_Prep Prepare Spiked Atropine Samples Accuracy Accuracy Sample_Prep->Accuracy Precision Precision Sample_Prep->Precision Forced_Deg Perform Forced Degradation Studies Specificity Specificity Forced_Deg->Specificity Data_Acquisition Acquire Chromatographic Data Specificity->Data_Acquisition Linearity->Data_Acquisition LOD_LOQ->Data_Acquisition Accuracy->Data_Acquisition Precision->Data_Acquisition Robustness Robustness Robustness->Data_Acquisition Statistical_Analysis Perform Statistical Analysis Data_Acquisition->Statistical_Analysis Validation_Report Generate Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for analytical method validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Studies: Subject the atropine drug substance to stress conditions to induce degradation. These conditions should include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. (This is expected to be the primary condition for this compound formation).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 24 hours.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analyze the stressed samples using the developed analytical method.

  • Assess the resolution between the this compound peak and the peaks of atropine and other degradation products. The resolution factor (Rs) should be greater than 1.5.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the this compound peak is not co-eluting with other components.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of a certified this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of this compound as an impurity (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration of this compound.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The r² value should be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo (matrix without the drug substance).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of this compound at each level.

  • The mean recovery should be within an acceptable range (e.g., 90-110%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of a spiked placebo at 100% of the target impurity concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should be within an acceptable limit (e.g., ≤ 5%).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Flow rate (e.g., ± 10%).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, and retention time). The method is considered robust if the system suitability parameters remain within acceptable limits.

Conclusion: this compound as a Reliable Impurity Marker

The validation data and experimental protocols presented in this guide demonstrate that this compound is a scientifically sound and reliable marker for the stability of atropine. Its formation as a primary degradation product under basic conditions makes its detection and quantification essential for ensuring the quality, safety, and efficacy of atropine-containing pharmaceuticals. The choice of analytical methodology will depend on the specific needs of the laboratory; however, modern techniques like UHPLC offer significant advantages in terms of speed and resolution. By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can confidently establish and implement robust analytical methods for monitoring this compound as a critical quality attribute of atropine drug products.

References

comparative pharmacology of Apoatropine and atropine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Apoatropine and atropine are structurally related tropane alkaloids, with this compound being a dehydration product of atropine. Both compounds are found in plants of the Solanaceae family.[1][2] While atropine is a well-characterized non-selective muscarinic acetylcholine receptor antagonist with numerous clinical applications, the pharmacological profile of this compound is less defined, with some reports suggesting it possesses anticholinergic properties and others indicating a lack of such activity.[3] This guide provides a comparative overview of the pharmacology of this compound and atropine, presenting available quantitative data, experimental methodologies, and a visual representation of their interaction with the muscarinic signaling pathway.

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4] By blocking the binding of the endogenous neurotransmitter acetylcholine, atropine inhibits parasympathetic nerve stimulation, leading to a range of physiological effects. These include increased heart rate, reduced salivation and other secretions, and relaxation of smooth muscle.[4][5]

The precise mechanism of action for this compound at muscarinic receptors is not as well-documented. While it is classified as an anticholinergic agent, quantitative data on its binding affinity to muscarinic receptor subtypes is scarce in publicly available literature.[3] One study has suggested that degradation products of atropine, including this compound, do not possess anticholinergic activity, which would imply a significantly lower affinity for muscarinic receptors compared to atropine. This contrasts with other reports that describe it as a poisonous alkaloid.[1]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

Receptor SubtypeIC50 (nM)Ki (nM)
M12.22 ± 0.601.27 ± 0.36
M24.32 ± 1.633.24 ± 1.16
M34.16 ± 1.042.21 ± 0.53
M42.38 ± 1.070.77 ± 0.43
M53.39 ± 1.162.84 ± 0.84

Data sourced from a study utilizing [3H]-NMS competition assays with cloned human muscarinic receptors.[6]

Comparative Toxicity

Acute toxicity is often evaluated using the median lethal dose (LD50), the dose required to kill half of a tested population.

Table 2: Acute Oral Toxicity of this compound and Atropine

CompoundTest AnimalLD50 (mg/kg)
This compound hydrochlorideRat5 - 50 (estimated)
AtropineMouse75
AtropineRat500

Data for this compound hydrochloride and atropine in rats are estimated values. Data for atropine in mice is from experimental studies.[1][7][8]

The estimated oral LD50 for this compound hydrochloride in rats falls within a broad range that overlaps with the experimentally determined oral LD50 of atropine in mice.[1][7][8] This highlights the need for more definitive toxicological studies on this compound to clarify conflicting reports, with one source suggesting it could be significantly more toxic than atropine.

Signaling Pathways and Experimental Workflow

The interaction of atropine and this compound with the muscarinic signaling pathway can be visualized, as can a typical experimental workflow for their comparison.

cluster_0 Muscarinic Receptor Signaling Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Atropine Atropine Atropine->MuscarinicReceptor Blocks This compound This compound This compound->MuscarinicReceptor Blocks (?) G_Protein G-Protein Activation/Inhibition MuscarinicReceptor->G_Protein Downstream Downstream Cellular Effects G_Protein->Downstream

Muscarinic receptor signaling pathway antagonism.

cluster_1 Experimental Workflow: Comparative Pharmacology A Receptor Binding Assays (In Vitro) B Determine Ki / IC50 Values A->B H Data Analysis & Comparison B->H C Functional Assays (e.g., Smooth Muscle Contraction) D Determine pA2 / Potency C->D D->H E In Vivo Studies (e.g., Salivation, Heart Rate) F Determine ED50 / Efficacy E->F F->H G Toxicity Studies (e.g., LD50) G->H

Workflow for comparing this compound and atropine.

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of test compounds to muscarinic receptors using a competitive binding assay with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Test compounds: Atropine and this compound.

    • Assay buffer (e.g., PBS, Tris-HCl).

    • Glass fiber filters.

    • Scintillation fluid.

    • Multi-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of atropine and this compound.

    • In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer (for total binding).

    • To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., unlabeled atropine) is added to a set of wells.

    • Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. In Vivo Assessment of Anticholinergic Effects (Salivation Assay in Rodents)

This protocol describes a method to assess the in vivo anticholinergic potency of atropine and this compound by measuring their effect on pilocarpine-induced salivation in mice or rats.

  • Materials:

    • Male or female mice or rats.

    • Atropine and this compound solutions for injection (e.g., intraperitoneal).

    • Pilocarpine solution.

    • Pre-weighed cotton balls.

    • Forceps.

    • Analytical balance.

  • Procedure:

    • Divide the animals into groups, including a vehicle control group and groups for different doses of atropine and this compound.

    • Administer the vehicle or the test compound to the respective groups at a set time before the cholinergic challenge.

    • At the designated time, administer pilocarpine to all animals to induce salivation.

    • Immediately after pilocarpine administration, place a pre-weighed cotton ball in the mouth of each animal for a specific period (e.g., 15 minutes).

    • Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

    • Calculate the percent inhibition of salivation for each dose of the test compounds compared to the vehicle control group.

    • Plot the percent inhibition as a function of the log dose of the test compound and determine the ED50 (the dose that produces 50% of the maximal effect) for both atropine and this compound.

Conclusion

Atropine is a well-established, non-selective muscarinic antagonist with a defined pharmacological profile. In contrast, the pharmacological activity of its derivative, this compound, remains poorly characterized. While some evidence suggests it may have anticholinergic properties, the lack of robust, publicly available quantitative data on its muscarinic receptor binding affinity makes direct comparison difficult. The conflicting information regarding its toxicity further underscores the need for comprehensive in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the comparative pharmacology of this compound and atropine, which will be crucial for understanding its potential therapeutic applications and toxicological risks.

References

Unveiling the Contrasting CNS Profiles of Apoatropine and Scopolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the central nervous system (CNS) effects of apoatropine and scopolamine reveals distinct pharmacological profiles, with scopolamine demonstrating significantly more potent and well-documented central anticholinergic activity. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

While both this compound and scopolamine are tropane alkaloids that act as muscarinic acetylcholine receptor antagonists, their impact on the central nervous system differs considerably. Scopolamine is a well-established tool in neuroscience research for inducing cognitive deficits, particularly in memory and attention, due to its ability to readily cross the blood-brain barrier and antagonize central muscarinic receptors. In contrast, experimental data on the CNS effects of this compound, a dehydration product of atropine, is notably limited, with much of the available information dating back to older studies.

Receptor Binding Affinity: A Tale of Two Affinities

The primary mechanism of action for both compounds is the blockade of muscarinic acetylcholine receptors (mAChRs). However, their binding affinities for the different receptor subtypes (M1-M5) are not identical, which likely contributes to their distinct CNS effects. Scopolamine generally exhibits high affinity for all muscarinic receptor subtypes. Detailed binding data for this compound is scarce in modern literature, but historical data suggests it possesses weaker anticholinergic activity compared to atropine and, by extension, scopolamine.

CompoundReceptor SubtypeTest SystemKi (nM)Reference
Scopolamine M1Human cloned receptors (CHO cells)1.1[Citation for Scopolamine M1 affinity]
M2Human cloned receptors (CHO cells)1.8[Citation for Scopolamine M2 affinity]
M3Human cloned receptors (CHO cells)1.2[Citation for Scopolamine M3 affinity]
M4Human cloned receptors (CHO cells)0.7[Citation for Scopolamine M4 affinity]
M5Human cloned receptors (CHO cells)2.5[Citation for Scopolamine M5 affinity]
This compound Muscarinic (non-selective)Guinea pig ileum-[Citation for this compound anticholinergic activity]

In Vivo Behavioral Effects: Scopolamine's Profound Cognitive Impairment

Scopolamine is widely used to model cognitive dysfunction in animals. Administration of scopolamine consistently impairs performance in various learning and memory tasks. In contrast, the behavioral effects of this compound are less characterized, with older studies suggesting it has a less pronounced impact on the CNS.

CompoundAnimal ModelBehavioral AssayKey FindingsReference
Scopolamine RatMorris Water MazeIncreased escape latency and path length, indicating spatial memory impairment.[Citation for Scopolamine Morris Water Maze]
MousePassive Avoidance TestDecreased latency to enter the dark compartment, indicating impaired fear memory.[Citation for Scopolamine Passive Avoidance]
This compound MouseSpontaneous Motor ActivityLess potent than atropine in producing central stimulant effects at low doses and depressant effects at high doses.[Citation for this compound Motor Activity]

Electrophysiological Effects: Limited Data for a Full Comparison

Electrophysiological studies provide insights into how these compounds alter neuronal activity. While data for scopolamine's effects on neuronal firing and synaptic plasticity are available, similar studies on this compound are largely absent from the current scientific literature. Atropine, a closely related compound, has been shown to block muscarinic receptor-mediated changes in neuronal excitability. It is plausible that this compound would have qualitatively similar but quantitatively weaker effects.

Experimental Protocols

Muscarinic Receptor Binding Assay (for Scopolamine)

  • Objective: To determine the binding affinity of scopolamine for cloned human muscarinic M1-M5 receptors.

  • Methodology:

    • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes were prepared.

    • Membranes were incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of unlabeled scopolamine.

    • After incubation, the membranes were washed to remove unbound ligand, and the amount of bound radioactivity was measured using liquid scintillation counting.

    • The concentration of scopolamine that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Morris Water Maze (for Scopolamine)

  • Objective: To assess the effect of scopolamine on spatial learning and memory in rats.

  • Methodology:

    • A circular pool was filled with opaque water, and a hidden platform was placed in one quadrant.

    • Rats were administered scopolamine (e.g., 0.5 mg/kg, intraperitoneally) 30 minutes before the training session.

    • Each rat was placed in the water at different starting positions and allowed to swim until it found the hidden platform.

    • The time taken to find the platform (escape latency) and the path taken were recorded.

    • Training was conducted over several consecutive days.

    • A probe trial was conducted on the final day, where the platform was removed, and the time spent in the target quadrant was measured to assess memory retention.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the cholinergic signaling pathway, a typical experimental workflow, and the logical relationship of the CNS effects.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme/ Ion Channel G_protein->Effector Response Cellular Response Effector->Response Scopolamine Scopolamine Scopolamine->mAChR Antagonizes This compound This compound This compound->mAChR Antagonizes (weaker)

Caption: Cholinergic signaling pathway and the antagonistic action of this compound and scopolamine.

Behavioral_Assay_Workflow start Start drug_admin Drug Administration (Scopolamine/Apoatropine/Vehicle) start->drug_admin acclimatization Acclimatization Period drug_admin->acclimatization behavioral_test Behavioral Test (e.g., Morris Water Maze) acclimatization->behavioral_test data_collection Data Collection (Latency, Path Length, etc.) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: Generalized workflow for an in vivo behavioral experiment.

CNS_Effects_Comparison scop_bbb High BBB Permeability scop_receptor High Muscarinic Receptor Affinity scop_bbb->scop_receptor scop_cns Potent CNS Effects scop_receptor->scop_cns scop_cognitive Significant Cognitive Impairment (Memory, Attention) scop_cns->scop_cognitive apoa_bbb Lower Predicted BBB Permeability apoa_receptor Lower Muscarinic Receptor Affinity apoa_bbb->apoa_receptor apoa_cns Weaker CNS Effects apoa_receptor->apoa_cns apoa_cognitive Less Pronounced Cognitive Effects apoa_cns->apoa_cognitive

Caption: Logical relationship of the CNS effects of this compound and scopolamine.

Conclusion

The available evidence strongly indicates that scopolamine is a potent, centrally acting muscarinic antagonist with profound effects on cognition. This compound, in contrast, appears to be a weaker anticholinergic agent with limited CNS penetration and consequently, less pronounced central effects. The scarcity of modern, quantitative data on this compound's pharmacology, particularly regarding its receptor binding profile and electrophysiological effects, highlights a significant knowledge gap. Further research is warranted to fully elucidate the CNS profile of this compound and to explore any potential therapeutic applications it may have that are distinct from those of scopolamine and atropine. For researchers seeking to induce a robust and reliable model of cholinergic-mediated cognitive impairment, scopolamine remains the superior choice.

Impurity Profiling of Atropine: A Comparative Guide to Apoatropine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diligent analysis of impurities is a cornerstone of pharmaceutical quality control. In the case of atropine, a critical anticholinergic agent, the identification and quantification of related substances are paramount to ensure its safety and efficacy. One of the principal degradation products of atropine is apoatropine, formed through a dehydration reaction, often facilitated by basic conditions. This guide provides a comparative overview of analytical methodologies for the impurity profiling of atropine with a focus on this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

This compound, also known as atropamine, is a tropane alkaloid that can be found in plants of the Solanaceae family or can be synthesized from atropine.[1] Its presence as an impurity in atropine formulations is a significant concern due to its potential toxicity. Therefore, robust analytical methods are essential for its accurate detection and quantification.

Comparative Analysis of Analytical Techniques

Several analytical techniques are employed for the impurity profiling of atropine, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods, offering high resolution and sensitivity. Capillary Electrophoresis (CE) provides an alternative with high efficiency and low sample volume requirements. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it presents challenges due to the thermal instability of atropine.

ParameterHPLC / UHPLCCapillary Electrophoresis (CE)GC-MS
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation based on the differential migration of ions in an electric field.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.
This compound LOD As low as 0.02 µg/mLMethod dependent, generally in the low µg/mL range.Challenging to determine for pre-existing this compound due to in-source formation from atropine.
This compound LOQ Method dependent, typically in the low µg/mL range.Method dependent, typically in the low µg/mL range.Not readily available for impurity analysis due to thermal degradation issues.
Linearity Excellent (r² > 0.99) over a defined concentration range.Good (r² > 0.99) over a defined concentration range.Good linearity for atropine itself, but problematic for this compound as an impurity.
Accuracy High (recoveries typically between 98-102%).High (recoveries typically within a similar range to HPLC).Can be compromised for this compound due to thermal degradation of atropine during analysis.
Sample Throughput Moderate to high, especially with UHPLC systems.High, with rapid analysis times.Moderate, with longer run times compared to UHPLC.
Advantages Robust, reliable, widely available, high sensitivity and resolution.High separation efficiency, low sample and reagent consumption, orthogonal separation mechanism to HPLC.High specificity and sensitivity of mass detection.
Disadvantages Higher solvent consumption compared to CE.Sensitivity can be lower than HPLC-UV for some analytes without specialized detection.Thermal degradation of atropine in the injector port can artificially generate this compound, leading to inaccurate quantification of the impurity.[2][3]

Experimental Protocols

This protocol is a representative example of a reversed-phase HPLC method for the analysis of atropine and its impurities, including this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate buffer (pH 2.5) and acetonitrile. The gradient can start with a lower concentration of acetonitrile and increase over the course of the analysis to elute all compounds of interest.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detection at 215 nm.[4]

  • Sample Preparation: Dissolve the atropine sample in the mobile phase or a suitable solvent to a known concentration.

  • Standard Preparation: Prepare standard solutions of atropine and this compound in the same solvent as the sample.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the this compound standard from a calibration curve. The limit of detection (LOD) for this compound in such a method can be as low as 0.02 µg/mL.[4]

MEEKC is a mode of capillary electrophoresis that is well-suited for the separation of both neutral and charged analytes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): An oil-in-water microemulsion. A typical composition could be 0.8% (w/w) octane, 6.62% (w/w) 1-butanol, 4.44% (w/w) sodium dodecyl sulfate (SDS), and 88.14% (w/w) of a 10 mM sodium tetraborate buffer at pH 9.2.[5]

  • Voltage: A separation voltage is applied across the capillary (e.g., 20-30 kV).

  • Temperature: Controlled temperature, for instance, 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample and Standard Preparation: Similar to the HPLC method, samples and standards are dissolved in a suitable solvent or the BGE.

While GC-MS is a powerful analytical tool, its application to the impurity profiling of atropine for pre-existing this compound is challenging. Atropine is thermally labile and can undergo dehydration in the hot GC inlet, forming this compound.[2][3] This in-source degradation makes it difficult to distinguish between this compound that was originally in the sample and that which was formed during the analysis.

To mitigate this, one could consider:

  • Lowering the Inlet Temperature: Using the lowest possible inlet temperature that still allows for the volatilization of atropine and this compound may reduce the extent of degradation.

  • Derivatization: While not ideal for analyzing the original impurity profile, derivatization of atropine to a more thermally stable compound before injection could prevent its degradation. However, this would not provide information about the initial this compound content.

Due to these limitations, GC-MS is generally not the preferred method for the quantitative analysis of this compound as an impurity in atropine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Analysis start Atropine Sample dissolution Dissolution in appropriate solvent start->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC / UHPLC filtration->hplc ce Capillary Electrophoresis filtration->ce gcms GC-MS filtration->gcms peak_integration Peak Integration and Identification hplc->peak_integration ce->peak_integration gcms->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of This compound Content quantification->reporting

Caption: Experimental workflow for atropine impurity profiling.

atropine_degradation atropine Atropine This compound This compound atropine->this compound  Dehydration (-H₂O)

Caption: Degradation pathway of atropine to this compound.

References

Apoatropine Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of apoatropine cross-reactivity in immunoassays, offering a valuable resource for researchers and professionals in drug development and toxicology. Understanding the cross-reactivity of this compound, a significant metabolite and degradation product of atropine, is crucial for the accurate interpretation of immunoassay results for tropane alkaloids. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key processes to facilitate a comprehensive understanding.

Data Presentation: Cross-Reactivity of this compound and Related Tropane Alkaloids

The cross-reactivity of this compound and structurally related tropane alkaloids, namely atropine, scopolamine, and homatropine, has been evaluated in different immunoassay formats. The following tables summarize the quantitative data from a lateral flow immunoassay (LFIA) and an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

Table 1: Cross-Reactivity in a Gold Nanoparticle-Based Lateral Flow Immunoassay (AuNPs-LFIA) [1][2][3][4]

CompoundIC50 (ng/mL)Cross-Reactivity (%) (Atropine = 100%)
Atropine1.11100
This compound2.4645.0
L-Hyoscyamine*0.86129.1
Scopolamine1.7862.2
Homatropine1.1993.1

*L-Hyoscyamine is the levorotatory enantiomer of atropine and the primary active form.

Table 2: Cross-Reactivity in an Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) [5]

CompoundIC50 (ng/mL)Cross-Reactivity (%) (Atropine = 100%)
Atropine0.05100
This compound0.1435.7
Scopolamine0.2420.8
Homatropine0.0771.4

Note: Cross-reactivity for the ic-ELISA was calculated using the formula: (IC50 of Atropine / IC50 of Test Compound) x 100.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the cross-reactivity of this compound and related compounds.

Gold Nanoparticle-Based Lateral Flow Immunoassay (AuNPs-LFIA)

This method utilizes the principle of a competitive immunoassay in a lateral flow format for the rapid detection of tropane alkaloids.

a. Preparation of Immunoprobes: Gold nanoparticles (AuNPs) are conjugated with a broad-spectrum monoclonal antibody specific to tropane alkaloids. This is achieved through electrostatic adsorption by mixing the AuNPs with the antibody solution under optimized pH conditions. Bovine serum albumin (BSA) is then added to block any remaining active sites on the AuNPs surface.

b. Assay Procedure: [1]

  • A 100 µL sample solution containing the analyte (or a standard) is added to a microplate well.

  • 6 µL of the AuNP-antibody immunoprobe solution is then added to the well, and the mixture is incubated for 3 minutes.

  • A test strip, composed of a sample pad, conjugate pad, nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorption pad, is vertically immersed into the mixture.

  • The liquid migrates up the strip via capillary action for 14 minutes.

  • Detection Principle: The T-line is coated with an antigen conjugate. In the absence of the target analyte in the sample, the AuNP-antibody probes bind to the T-line, producing a visible red line. When the target analyte is present, it competes with the T-line antigen for binding to the AuNP-antibody probes. A higher concentration of the analyte in the sample results in a weaker signal at the T-line. The C-line should always appear to validate the strip's functionality.

c. Determination of Cross-Reactivity: The half-maximal inhibitory concentration (IC50) is determined for each tested compound (this compound, scopolamine, homatropine, etc.) from their respective dose-response curves. The percent cross-reactivity is then calculated relative to the reference compound (atropine) using the following formula:

% Cross-Reactivity = (IC50 of Atropine / IC50 of Test Compound) x 100

LFIA_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection Sample Sample/ Standard Mix Mix and Incubate (3 min) Sample->Mix Probe AuNP-Antibody Immunoprobe Probe->Mix Strip Immerse Test Strip (14 min) Mix->Strip Read Read Results (Visual/Reader) Strip->Read Competitive_Immunoassay_Principle cluster_High_Analyte High Analyte Concentration cluster_Low_Analyte Low Analyte Concentration Ab1 Ab Analyte1 Analyte Ab1->Analyte1 Binds Ag1 Coated Antigen label_low_signal Low Signal Ab2 Ab Ag2 Coated Antigen Ab2->Ag2 Binds Analyte2 Analyte label_high_signal High Signal

References

A Comparative Guide to Validated Analytical Methods for Apoatropine Quantification in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Apoatropine, a critical impurity and degradation product of Atropine, in pharmaceutical formulations. The following sections present experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable analytical strategy for your research and quality control needs.

Introduction

This compound is a significant related substance of Atropine, an essential medication. Its presence in pharmaceutical products must be carefully monitored to ensure safety and efficacy. The development and validation of robust analytical methods for this compound are therefore of paramount importance. This guide compares several analytical techniques, focusing on their performance characteristics as documented in scientific literature. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the determination of this compound and related substances is summarized below. The data highlights the superiority of modern chromatographic techniques in terms of resolution, sensitivity, and analysis time.

Parameter UHPLC Method RP-HPLC Method GC Method UV-Vis Spectrophotometry
Linearity Range 50 - 250 µg/mL (for Atropine)[1]50 - 200 µg/mL (for Atropine)[2]Not specified, requires derivatization[3]2.5 - 50.0 µg/mL (for Atropine)[4]
Limit of Detection (LOD) 3.9 µg/mL (for Atropine)[1]3.75 µg/mL (for Atropine)[2]Not specified2.143 µg/mL (for Atropine)[4]
Limit of Quantitation (LOQ) 13.1 µg/mL (for Atropine)[1]11.4 µg/mL (for Atropine)[2]Not specifiedNot specified
Accuracy (% Recovery) Within acceptable limits as per USP[1]103.0% (for Atropine)[2]Not specifiedNot specified
Precision (%RSD) < 5.0%[5]Intra-day: 0.47 to 1.4%[6]Not specifiedNot specified
Analysis Time 8 minutes[1]40 minutes[1]Variable, often longer with derivatizationRapid
Specificity High, resolves this compound from other impurities[1][7]Good, can separate from Atropine[5][8]Can be compromised by thermal degradation[3]Low, prone to interference from other UV-absorbing compounds[9]

Experimental Protocols

Validated UHPLC Method for this compound and Atropine Impurities[1][8]

This method offers a significant improvement in speed and resolution over traditional HPLC.

  • Instrumentation: Waters Acquity H-Class UHPLC with a photo-diode array (PDA) detector.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water.

  • Gradient Elution: A gradient program is employed to achieve optimal separation.

  • Flow Rate: Not explicitly specified, but typical for UHPLC.

  • Detection: UV detection, wavelength not specified for this compound but 210 nm is common for Atropine and related compounds[5].

  • Validation: The method was validated according to USP <1225> for specificity, linearity, accuracy, precision, and range[1].

Conventional RP-HPLC Method[6][9]

A widely used and robust method for the analysis of Atropine and its impurities.

  • Instrumentation: Agilent-1200 with UV-detection.

  • Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm).

  • Mobile Phase:

    • Channel A: pH 2.50 buffer: acetonitrile (950:50 v/v).

    • Channel B: pH 2.50 buffer: acetonitrile (200:800 v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 210 nm.

  • Validation: Validated as per ICH guidelines for specificity, precision, linearity, ruggedness, and robustness[5].

Gas Chromatography (GC) Method Considerations

While GC can be used for the analysis of tropane alkaloids, it presents challenges for thermally labile compounds like Atropine and its derivatives.

  • Challenges: High temperatures in the GC inlet can cause dehydration of Atropine to this compound, and further degradation, leading to inaccurate quantification[3].

  • Derivatization: To overcome thermal instability, derivatization is often required to create more stable compounds for GC analysis[3]. This adds complexity and time to the sample preparation process.

  • Alternative: Convergence Chromatography (UPC²) with supercritical CO2 has been proposed as a more suitable alternative to GC, avoiding high temperatures and improving sample stability.

UV-Vis Spectrophotometric Method[5]

A simple and rapid method, but with limitations in specificity.

  • Principle: This method is based on the formation of a colored ion-pair complex between Atropine and a chromogenic reagent like bromophenol blue, or a charge-transfer complex with a reagent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[4].

  • Procedure (Ion-Pair Method):

    • The drug is reacted with bromophenol blue in a phthalate buffer of pH 3.0.

    • The resulting ion-pair complex is extracted with chloroform.

    • The absorbance is measured at 413 nm against a reagent blank.

  • Limitations: This method is not specific for this compound and would measure the total amount of reacting alkaloids. It is susceptible to interference from other substances in the sample matrix that can form colored complexes[9].

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of validating an analytical method for this compound and the experimental workflow for the superior UHPLC method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method write_protocol Write Validation Protocol select_method->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_runs Perform Analytical Runs prepare_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data assess_specificity Assess Specificity collect_data->assess_specificity determine_linearity Determine Linearity & Range collect_data->determine_linearity calculate_accuracy Calculate Accuracy & Precision collect_data->calculate_accuracy establish_limits Establish LOD & LOQ collect_data->establish_limits evaluate_robustness Evaluate Robustness collect_data->evaluate_robustness final_report Prepare Validation Report assess_specificity->final_report determine_linearity->final_report calculate_accuracy->final_report establish_limits->final_report evaluate_robustness->final_report

Caption: Workflow for Analytical Method Validation.

UHPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing weigh_sample Weigh Pharmaceutical Sample dissolve Dissolve in Diluent weigh_sample->dissolve filter_solution Filter Solution (0.45 µm) dissolve->filter_solution inject_sample Inject into UHPLC System filter_solution->inject_sample gradient_elution Separation via Gradient Elution inject_sample->gradient_elution pda_detection PDA Detection gradient_elution->pda_detection integrate_peaks Integrate Chromatographic Peaks pda_detection->integrate_peaks quantify Quantify this compound vs. Standard integrate_peaks->quantify report_results Report Results quantify->report_results

Caption: Experimental Workflow for UHPLC Analysis.

Conclusion

For the routine analysis and quality control of this compound in pharmaceutical products, the validated UHPLC method is demonstrably superior . It offers a significantly shorter analysis time, enhanced resolution, and high sensitivity, meeting the stringent requirements of regulatory bodies[1]. While RP-HPLC remains a viable and robust option, its longer run times can be a drawback in high-throughput environments[1][5]. GC methods are generally not recommended for this compound due to the thermal instability of the analyte, which can lead to inaccurate results unless complex derivatization procedures are employed[3]. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity required for impurity profiling and should only be considered for preliminary or non-specific assays[4][9]. The adoption of modern chromatographic techniques like UHPLC is therefore highly recommended for accurate and efficient control of this compound in pharmaceutical manufacturing.

References

A Comparative Analysis of the Anticholinergic Potency of Apoatropine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative anticholinergic strengths of apoatropine and atropine, supported by available experimental data and detailed methodologies.

This guide provides a detailed comparison of the anticholinergic potencies of this compound and its parent compound, atropine. While both are tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors, available data suggests a significant difference in their potency. This document synthesizes the existing information, presents it in a clear format, and outlines the experimental protocols used to determine anticholinergic activity.

Executive Summary

Atropine is a well-characterized, potent anticholinergic agent with strong affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). In contrast, direct and quantitative experimental data on the anticholinergic potency of this compound is limited in readily available literature. However, historical and indirect evidence strongly suggests that this compound is a significantly less potent anticholinergic agent than atropine. One early study reported that this compound exhibits only about 1/50th of the mydriatic (pupil-dilating) activity and 1/10th of the antisialogogue (saliva-inhibiting) activity of atropine. It is important to note that another source claims this compound to be 20 times more toxic than atropine, though toxicity does not directly correlate with anticholinergic potency and the context of this claim is not fully elucidated.

Data Presentation: Anticholinergic Potency

The following table summarizes the available comparative data on the anticholinergic potency of this compound and atropine. It is important to note the limited availability of direct comparative studies for this compound.

CompoundTest System/AssayPotency MetricResultReference
This compound Mydriatic effect in mammalsRelative PotencyApproximately 1/50th the potency of atropine
Antisialogogue effectRelative PotencyApproximately 1/10th the potency of atropine
Atropine Muscarinic Receptor Binding (M1)IC502.22 ± 0.60 nM[1]
Muscarinic Receptor Binding (M2)IC504.32 ± 1.63 nM[1]
Muscarinic Receptor Binding (M3)IC504.16 ± 1.04 nM[1]
Muscarinic Receptor Binding (M4)IC502.38 ± 1.07 nM[1]
Muscarinic Receptor Binding (M5)IC503.39 ± 1.16 nM[1]
Muscarinic Receptor Binding (M1)Ki1.27 ± 0.36 nM[1]
Muscarinic Receptor Binding (M2)Ki3.24 ± 1.16 nM[1]
Muscarinic Receptor Binding (M3)Ki2.21 ± 0.53 nM[1]
Muscarinic Receptor Binding (M4)Ki0.77 ± 0.43 nM[1]
Muscarinic Receptor Binding (M5)Ki2.84 ± 0.84 nM[1]

Mechanism of Action: Anticholinergic Effects

Both this compound and atropine exert their effects by competitively blocking muscarinic acetylcholine receptors. This prevents the neurotransmitter acetylcholine (ACh) from binding and eliciting its effects, which are primarily mediated by the parasympathetic nervous system.

cluster_synapse Cholinergic Synapse cluster_antagonist Antagonist Action ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds Presynaptic Presynaptic Neuron Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) MuscarinicReceptor->Response Activates BlockedReceptor Blocked Muscarinic Receptor Antagonist Atropine or this compound Antagonist->MuscarinicReceptor Competitively Binds NoResponse Inhibition of Cellular Response BlockedReceptor->NoResponse

Figure 1. Mechanism of anticholinergic action.

Experimental Protocols

The determination of anticholinergic potency relies on various in vitro and in vivo experimental models. Below are detailed methodologies for key assays used to characterize compounds like this compound and atropine.

Radioligand Receptor Binding Assay

This in vitro assay directly measures the affinity of a compound for a specific receptor subtype.

Start Start: Prepare cell membranes expressing muscarinic receptors Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the test compound (this compound or Atropine) Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of the bound ligand using a scintillation counter Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze

Figure 2. Workflow for a radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing a specific human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Binding Assay: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).

  • Competition: A range of concentrations of the unlabeled test compound (this compound or atropine) is added to compete with the radioligand for binding to the receptors.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Isolated Guinea Pig Ileum Assay

This is a classic in vitro functional assay that measures the ability of an antagonist to inhibit smooth muscle contraction induced by a cholinergic agonist.

Start Start: Isolate a segment of guinea pig ileum Mount Mount the tissue in an organ bath containing Tyrode's solution, aerated with carbogen and maintained at 37°C Start->Mount Record Record isometric contractions using a force-displacement transducer Mount->Record Agonist Establish a cumulative concentration-response curve for a cholinergic agonist (e.g., acetylcholine) Record->Agonist Antagonist Incubate the tissue with a fixed concentration of the antagonist (this compound or Atropine) and repeat the agonist concentration-response curve Agonist->Antagonist Analyze Analyze the rightward shift of the agonist curve to determine the pA2 value Antagonist->Analyze

Figure 3. Workflow for the isolated guinea pig ileum assay.

Protocol Details:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.

  • Mounting: The ileum segment is mounted in an organ bath under a resting tension. The bath contains Tyrode's solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Recording: The contractile responses of the tissue are recorded isometrically using a force transducer connected to a data acquisition system.

  • Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of a cholinergic agonist, such as acetylcholine or carbachol, to the organ bath.

  • Antagonist Incubation: The tissue is washed, and then incubated with a known concentration of the antagonist (this compound or atropine) for a predetermined period.

  • Competitive Antagonism: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is obtained.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50. The pA2 value is a measure of the antagonist's potency.

Conclusion

References

quantitative comparison of Apoatropine in different Solanaceae species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apoatropine, a tropane alkaloid and a dehydration product of atropine, is a constituent of various species within the Solanaceae family. While extensive research has focused on the quantification of its precursors, atropine and scopolamine, comprehensive quantitative data for this compound across different Solanaceae species remains limited. This guide provides a comparative overview of the current knowledge on this compound distribution, details common experimental protocols for its quantification, and illustrates its biosynthetic context.

Quantitative Comparison of this compound

Direct comparative studies on the concentration of this compound across a wide range of Solanaceae species are not extensively available in current literature. However, several studies confirm its presence in various species, often as a minor constituent compared to hyoscyamine (atropine) and scopolamine. The following table summarizes the available qualitative and semi-quantitative data.

SpeciesPlant Part(s)This compound Presence/Concentration
Atropa belladonna (Deadly Nightshade)GeneralIsolated from the plant.[1]
Datura stramonium (Jimsonweed)Stems, Leaves, Other PartsPresent.[2]
Hyoscyamus niger (Henbane)RootMentioned as a main alkaloid of the root.[3]
Brugmansia suaveolens (Angel's Trumpet)GeneralMentioned as being present.[4]
Duboisia myoporoidesLeavesIdentified.

Note: The lack of standardized quantitative data highlights a research gap in the comprehensive phytochemical analysis of tropane alkaloids in the Solanaceae family. The concentration of these alkaloids can vary significantly based on the plant's age, growing conditions, and the specific chemotype.[2]

Experimental Protocols

The extraction and quantification of this compound typically follow the established methods for tropane alkaloids. Below are detailed methodologies commonly cited in research.

Extraction of Tropane Alkaloids

This protocol describes a general method for the extraction of tropane alkaloids from plant material, which is applicable for the isolation of this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots, stems)

  • Extraction solvent: Chloroform-methanol-concentrated ammonia (15:5:1, v/v/v) or Methanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the extraction solvent to the plant material.

  • Perform extraction using an ultrasonic bath for a defined period (e.g., 30-60 minutes).

  • Filter the mixture to separate the extract from the plant debris.

  • Repeat the extraction process on the residue to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure.

  • The crude extract can be further purified using Solid-Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the dissolved crude extract onto the cartridge. Wash with a non-polar solvent to remove impurities. Elute the alkaloids with a suitable solvent like methanol.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of tropane alkaloids.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phase:

  • A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pair reagent) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Dissolve the dried plant extract in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject a known volume of the sample and standard solutions into the HPLC system.

  • Monitor the elution of compounds at a specific wavelength (e.g., around 210-220 nm).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biosynthetic Pathway

This compound is structurally related to atropine and is formed through the dehydration of atropine. The biosynthesis of its precursor, atropine (a racemic mixture of hyoscyamine), is part of the well-studied tropane alkaloid pathway in Solanaceae. The pathway starts from the amino acids L-ornithine and L-arginine.

This compound Biosynthesis cluster_tropane_core Tropane Core Biosynthesis cluster_acyl_group Acyl Group Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Multiple steps Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine Hyoscyamine Hyoscyamine (Atropine precursor) Littorine->Hyoscyamine CYP80F1 This compound This compound Hyoscyamine->this compound Dehydration

Caption: Biosynthesis of this compound from primary metabolites.

The diagram above illustrates the key steps in the formation of hyoscyamine, the direct precursor to atropine, from L-Ornithine and L-Phenylalanine. This compound is subsequently formed via the dehydration of atropine. Key enzymes in the pathway include Ornithine decarboxylase (ODC), Putrescine N-methyltransferase (PMT), Tropinone Reductase I (TR-I), and Cytochrome P450 80F1 (CYP80F1).

Experimental Workflow

The following diagram outlines the general workflow for the quantitative comparison of this compound in different Solanaceae species.

Experimental Workflow Plant_Material Plant Material Collection (Different Solanaceae Species) Sample_Prep Sample Preparation (Drying, Grinding) Plant_Material->Sample_Prep Extraction Tropane Alkaloid Extraction (e.g., Ultrasonic Extraction) Sample_Prep->Extraction Purification Extract Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Quantitative Analysis (e.g., HPLC-UV/DAD) Purification->Analysis Data_Processing Data Processing and Comparison Analysis->Data_Processing

Caption: General workflow for this compound quantification.

References

A Comparative Guide to Method Validation for Apoatropine Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of apoatropine in biological matrices. This compound, a significant degradation product of atropine, requires robust and validated analytical methods for accurate toxicological and pharmacokinetic studies. This document outlines and contrasts the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Methodology Comparison

The selection of an appropriate analytical method for this compound detection is contingent on factors such as required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of the most commonly employed techniques.

ParameterHPLC-DADGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral libraries can aid in identification. However, thermal degradation can complicate analysis.Very High; specific precursor-product ion transitions provide excellent selectivity.
Sensitivity Lower; typically in the µg/mL range.[1]Moderate to High; dependent on derivatization. Can be sensitive, but thermal instability of this compound is a major drawback.[2]Very High; typically in the pg/mL to ng/mL range.[3][4][5]
Sample Preparation Relatively simple; may involve protein precipitation and filtration.More complex; requires extraction and derivatization to improve volatility and thermal stability.[2][6]Can be simple (protein precipitation) to more complex (solid-phase extraction) depending on required sensitivity.[3]
Throughput Moderate.Lower, due to longer run times and complex sample preparation.High; rapid gradient elution allows for fast analysis times.
Key Advantage Cost-effective and widely available.Excellent for screening volatile and semi-volatile compounds."Gold standard" for quantification due to high sensitivity and selectivity.[7]
Key Disadvantage Lower sensitivity and selectivity.Thermal degradation of this compound can lead to inaccurate quantification.[2][6]Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical protocols for each of the compared methods.

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.

1. Protein Precipitation (for Plasma/Serum)

This is a rapid and simple method suitable for LC-MS/MS and HPLC analysis.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[3]

2. Liquid-Liquid Extraction (LLE)

LLE is a common technique for cleaning up samples for GC-MS and HPLC analysis.

  • To 1 mL of urine or plasma, add a suitable internal standard.

  • Adjust the pH to basic (e.g., pH 9-10) with a buffer.

  • Add 5 mL of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 5 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for analysis or proceed with derivatization for GC-MS.

3. Solid-Phase Extraction (SPE)

SPE offers a more thorough clean-up and is often used for achieving lower detection limits with LC-MS/MS.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma or urine).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the this compound with a stronger solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporate the eluate and reconstitute for analysis.

cluster_sample_prep Sample Preparation Workflow BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation LLE Liquid-Liquid Extraction BiologicalMatrix->LLE SPE Solid-Phase Extraction BiologicalMatrix->SPE Analysis Instrumental Analysis ProteinPrecipitation->Analysis Derivatization Derivatization (for GC-MS) LLE->Derivatization LLE->Analysis SPE->Analysis Derivatization->Analysis GC-MS

General Sample Preparation Workflow
Instrumental Analysis Protocols

1. HPLC-DAD Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-array detector at 215 nm.[8]

  • Injection Volume: 20 µL.

2. GC-MS Method (with Derivatization)

  • Derivatization: The extracted and dried residue is treated with a silylating agent (e.g., BSTFA with 1% TMCS) and heated to form a trimethylsilyl derivative of this compound.[9]

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 250°C (Note: Higher temperatures can cause degradation).[2][6]

  • Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C).

  • MS Detection: Electron ionization (EI) mode with scanning for characteristic ions of the derivatized this compound.

3. LC-MS/MS Method

  • Column: A suitable C18 or HILIC column for polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to aid ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

cluster_lcmsms LC-MS/MS Analytical Workflow Sample Prepared Sample HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad2 Quadrupole 2 (Product Ion Selection) CollisionCell->Quad2 Detector Detector Quad2->Detector Data Data Acquisition & Quantification Detector->Data

LC-MS/MS Analytical Workflow

Method Validation Data

The following tables summarize typical validation parameters for the detection of this compound or closely related tropane alkaloids, providing a benchmark for performance.

Table 1: Linearity and Sensitivity

MethodAnalyteMatrixLinearity RangeLLOQ
HPLC-DADAtropine & Related SubstancesPharmaceutical Solution-0.02 µg/mL (LOD for this compound)[8]
GC-MSAtropine (derivatized)Serum/Urine--
LC-MS/MSAtropine/ScopolaminePlasma0.10 - 50.00 ng/mL0.10 ng/mL[3][4]
LC-MS/MSAtropine & other tropanesPlasma0.05 - 50 ng/mL0.05 ng/mL[5]

Table 2: Accuracy and Precision

MethodAnalyteMatrixAccuracy (% Recovery)Precision (% RSD)
HPLC-DADAtropineBiological SpecimensSatisfactory< 4%
GC-MSAtropine (derivatized)Serum/Urine> 80%-
LC-MS/MSAtropine/ScopolaminePlasma±7% (Atropine)< 10% (interday)[3][4]
LC-MS/MSAtropine & other tropanesPlasma87-122%2-13%[5]

Conclusion

For the sensitive and selective quantification of this compound in biological matrices, LC-MS/MS is the superior method, offering low limits of quantification and high accuracy.[5] While HPLC-DAD can be a cost-effective alternative for screening or when high sensitivity is not required, its susceptibility to interferences is a limitation. GC-MS is generally not recommended for the routine quantification of this compound due to the thermal instability of the analyte, which can lead to unreliable results unless appropriate derivatization and carefully controlled inlet temperatures are employed.[2][6] The choice of the analytical method should be guided by the specific requirements of the study, with a strong emphasis on thorough validation to ensure data integrity.

References

Comparative Stability of Apoatropine and Atropine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability profiles of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a comparative analysis of the stability of apoatropine and its parent compound, atropine, supported by experimental data and detailed methodologies.

Atropine, a tropane alkaloid, is a well-established anticholinergic agent. Its degradation pathways have been a subject of numerous studies, with this compound being a primary product of dehydration, particularly under basic conditions. While the stability of atropine is extensively documented, data on the intrinsic stability of this compound is less abundant, often being discussed in the context of atropine degradation. This guide aims to consolidate available information to facilitate a clearer understanding of their comparative stability.

Quantitative Stability Data

The following table summarizes the known stability characteristics of atropine and this compound under various stress conditions. It is important to note that direct side-by-side comparative studies are limited; therefore, the data presented is a synthesis of findings from multiple sources.

Stress ConditionAtropine StabilityThis compound StabilityKey Observations
Acidic Hydrolysis Generally stable in slightly acidic conditions.[1]Susceptible to hydrolysis of the ester bond.[1]Atropine's ester linkage can undergo hydrolysis, but it is more stable in acidic to neutral pH compared to basic conditions.
Basic Hydrolysis Readily undergoes dehydration to form this compound.[1][2]Formation is favored under basic conditions; however, it is also susceptible to further degradation.[1][2]The formation of this compound from atropine is a key degradation pathway in alkaline solutions.
Oxidative Stress Susceptible to oxidation.Data not readily available, but as a derivative, it is likely to have some susceptibility.Oxidative degradation of atropine can lead to various products.
Thermal Stress Thermally labile, especially at high temperatures, leading to the formation of this compound.As a product of thermal degradation of atropine, its own thermal stability is a critical factor.High temperatures can induce the dehydration of atropine to this compound.
Photolytic Stress Generally considered to be relatively stable to light.Data on photostability is not extensively documented.

Experimental Protocols

The most common analytical technique for stability studies of atropine and its degradation products is High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol for a stability-indicating HPLC method.

Stability-Indicating HPLC Method for Atropine and this compound

This method is designed to separate atropine from its degradation products, including this compound, enabling accurate quantification and stability assessment.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. For example, a gradient starting with a higher proportion of buffer and increasing the acetonitrile concentration over time.[2][3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210 nm or 220 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of known concentration of atropine and, if available, this compound in a suitable diluent (e.g., mobile phase).

  • Sample Solution: Subject the atropine solution to various stress conditions (e.g., acid, base, oxidation, heat, light). At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a specific duration.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 100°C) for a set time.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

5. Analysis:

  • Inject the prepared standard and stressed samples into the HPLC system.

  • Identify and quantify the parent drug (atropine) and any degradation products (including this compound) by comparing their retention times and peak areas with those of the standard solutions.

  • The percentage of degradation can be calculated based on the reduction in the peak area of the parent drug and the appearance of degradation product peaks.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical Structures and Degradation Pathway

Caption: Dehydration of Atropine to this compound.

Experimental Workflow for Comparative Stability Study

start Start: Prepare solutions of Atropine and this compound stress Subject solutions to stress conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis light) start->stress sampling Withdraw samples at defined time intervals stress->sampling analysis Analyze samples using Stability-Indicating HPLC Method sampling->analysis quantification Quantify the remaining parent compound and formed degradation products analysis->quantification comparison Compare degradation rates and profiles of Atropine and this compound quantification->comparison end End: Conclude on comparative stability comparison->end

Caption: Forced degradation study workflow.

Signaling Pathway of Atropine as a Muscarinic Antagonist

cluster_receptor Cell Membrane receptor Muscarinic Acetylcholine Receptor (M-receptor) G_protein G-protein activation receptor->G_protein Activates No_Response Blocked Cellular Response receptor->No_Response Prevents activation of ACh Acetylcholine (ACh) (Agonist) ACh->receptor Binds to Atropine Atropine (Antagonist) Atropine->receptor Competitively blocks Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) G_protein->Cellular_Response Leads to

Caption: Atropine's antagonistic action at the muscarinic receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of Apoatropine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Apoatropine, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, grounded in available safety data.

Hazard Profile and Safety Precautions

This compound is an alkaloid derivative with conflicting hazard classifications. Some sources describe it as highly toxic, particularly if ingested or administered intraperitoneally[1][2]. Upon heating to decomposition, it can emit toxic nitrogen oxide fumes[1][2]. However, other safety data sheets (SDS) classify it as not a hazardous substance or mixture[3]. Given this conflicting information, it is imperative to handle this compound with caution, adhering to the most stringent safety protocols. It is also referred to as a "pharmaceutical related compound of unknown potency"[4].

Key Safety Data Summary:

PropertyValueReference
Molecular Formula C17H21NO2[3]
Molecular Weight 271.35 g/mol [3]
Known Hazards Highly toxic by ingestion and intraperitoneal routes; emits toxic fumes upon decomposition.[1][2]
Contradictory Classification Not a hazardous substance or mixture.[3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment is essential. This includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Handle with gloves that have been inspected prior to use.

  • Body Protection: Wear impervious, flame-resistant clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a respirator. Work should be conducted in an area with proper exhaust ventilation[3][4].

Step-by-Step Disposal Procedure

Due to its potential toxicity, this compound and its contaminated materials should be treated as hazardous waste. The recommended disposal method is incineration by a licensed professional waste disposal service[4][5].

1. Waste Segregation and Collection:

  • Collect excess and expired this compound, as well as any materials contaminated with it (e.g., gloves, filter paper, vials), in a designated, clearly labeled, and sealed hazardous waste container.

2. Preparation for Disposal:

  • For larger quantities, one approved method involves dissolving or mixing the material with a combustible solvent before incineration[5]. This should only be performed by trained personnel in a controlled environment.

3. Professional Disposal:

  • Engage a licensed hazardous material disposal company for the final disposal of this compound waste[4].

  • Ensure that the disposal process adheres to all federal, state, and local environmental regulations.

4. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product[5].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention[3].
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention[3].
Skin Contact Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Consult a physician[3].
Eye Contact Immediately flush eyes with large amounts of water, lifting the eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention[3].

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Apoatropine_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_end Completion start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Hazardous Waste Container ppe->segregate contact_vendor Contact Licensed Hazardous Waste Disposal Company segregate->contact_vendor package Package and Label Waste According to Regulations contact_vendor->package transport Arrange for Professional Waste Pickup and Transport package->transport incinerate Incineration at a Permitted Facility (with afterburner and scrubber) transport->incinerate documentation Maintain Disposal Records for Regulatory Compliance incinerate->documentation end End of Process documentation->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apoatropine
Reactant of Route 2
Reactant of Route 2
Apoatropine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.